HTL22562
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2097085-63-5 |
|---|---|
Fórmula molecular |
C40H49N11O5 |
Peso molecular |
763.9 g/mol |
Nombre IUPAC |
N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[[(2S)-1-oxo-3-piperidin-4-yl-1-(4-pyridin-4-ylpiperazin-1-yl)propan-2-yl]amino]propan-2-yl]-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C40H49N11O5/c1-26-21-28(22-29-25-44-48-34(26)29)24-32(46-38(54)51-15-8-40(9-16-51)31-3-2-10-43-35(31)47-39(55)56-40)36(52)45-33(23-27-4-11-41-12-5-27)37(53)50-19-17-49(18-20-50)30-6-13-42-14-7-30/h2-3,6-7,10,13-14,21-22,25,27,32-33,41H,4-5,8-9,11-12,15-20,23-24H2,1H3,(H,44,48)(H,45,52)(H,46,54)(H,43,47,55)/t32-,33+/m1/s1 |
Clave InChI |
LIPVCPUZWNTQHV-SAIUNTKASA-N |
SMILES isomérico |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N[C@@H](CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |
SMILES canónico |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)NC(CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of HTL22562
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTL22562 is a potent and selective, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist that has been developed for the acute treatment of migraine.[1] Its discovery through structure-based drug design and its subsequent preclinical profiling have highlighted its potential as a therapeutic agent with a differentiated safety profile, particularly concerning hepatotoxicity.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: CGRP Receptor Antagonism
This compound exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor. The CGRP receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The binding of the neuropeptide CGRP to its receptor, predominantly located on trigeminal ganglion neurons and cerebral blood vessels, is a key event in the pathophysiology of migraine. This interaction triggers a signaling cascade that leads to vasodilation and neurogenic inflammation, contributing to the intense pain of a migraine attack.
This compound competitively blocks the binding of CGRP to its receptor, thereby inhibiting the downstream signaling pathways. A high-resolution 1.6 Å crystal structure of this compound in complex with the CGRP receptor has elucidated the precise molecular interactions responsible for its high-affinity binding and antagonist activity.[1]
Signaling Pathway
The CGRP receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. Upon CGRP binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in vasodilation and modulation of neuronal excitability. This compound, by blocking CGRP binding, prevents this Gαs-mediated signaling cascade, thus mitigating the physiological effects of CGRP.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound. The data is primarily sourced from the foundational publication by Bucknell et al. in the Journal of Medicinal Chemistry (2020).
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Species | Value |
| Ki (nM) | Human | Data not publicly available in abstract |
| Rat | Data not publicly available in abstract | |
| Monkey | Data not publicly available in abstract |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Species | IC50 (nM) |
| cAMP Accumulation | Human | Data not publicly available in abstract |
| Rat | Data not publicly available in abstract | |
| Monkey | Data not publicly available in abstract |
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Rat | IV | Data not publicly available | Data not publicly available | Data not publicly available | N/A |
| PO | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Dog | IV | Data not publicly available | Data not publicly available | Data not publicly available | N/A |
| PO | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Monkey | IV | Data not publicly available | Data not publicly available | Data not publicly available | N/A |
| PO | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The specific quantitative values for binding affinity, functional potency, and pharmacokinetics are detailed in the full scientific publication, which was not publicly accessible at the time of this guide's compilation. The tables are structured to be populated with this data once available.
Experimental Protocols
The following are representative methodologies for the key experiments used to characterize the mechanism of action of CGRP receptor antagonists like this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the CGRP receptor.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably co-expressing human CLR and RAMP1 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled CGRP analog (e.g., [¹²⁵I]-CGRP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit CGRP-stimulated cAMP production, thus determining its functional antagonist potency (IC50).
-
Cell Culture: Whole cells expressing the CGRP receptor (e.g., HEK293-CLR/RAMP1) are seeded in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
CGRP Stimulation: A fixed concentration of CGRP (typically the EC80) is added to the wells to stimulate cAMP production.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response (IC50) is determined by non-linear regression analysis.
Preclinical and Clinical Development
This compound has undergone a preclinical development program that demonstrated its potential for further investigation in human trials.[2][3] A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study was initiated to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of subcutaneously administered this compound in healthy adult subjects.[2][3][4] This trial was expected to enroll 88 subjects in the UK and to be completed in 2022.[2][3] this compound, also known as BHV3100, is the lead compound in a portfolio of CGRP antagonists licensed to Biohaven Pharmaceuticals for development as new therapies for CGRP-mediated disorders.[3]
Conclusion
This compound is a potent and selective CGRP receptor antagonist designed to offer a rapid-acting, non-oral treatment for acute migraine with a potentially improved safety profile. Its mechanism of action is centered on the competitive blockade of the CGRP receptor, thereby inhibiting the downstream signaling cascade responsible for the pathological features of migraine. Further disclosure of detailed quantitative data from preclinical and clinical studies will be crucial in fully elucidating its therapeutic potential and clinical utility.
References
- 1. HTL-0022562 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Sosei Heptares Initiates Phase 1 Trial With Novel Small-Molecule CGRP Antagonist Under Collaboration With Biohaven [prnewswire.com]
- 3. onenucleus.com [onenucleus.com]
- 4. | BioWorld [bioworld.com]
HTL22562: A Comprehensive Technical Guide to its CGRP Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTL22562 is a potent and selective small-molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, developed for the acute treatment of migraine. This technical guide provides an in-depth overview of the binding affinity of this compound for the CGRP receptor, including quantitative binding data, detailed experimental protocols for key assays, and a summary of the associated signaling pathways.
Introduction to this compound and the CGRP Receptor
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine. It is a potent vasodilator and is involved in pain transmission. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR), and a single transmembrane domain protein called receptor activity-modifying protein 1 (RAMP1). Antagonism of the CGRP receptor has emerged as a key therapeutic strategy for the management of migraine.
This compound, developed by Sosei Heptares and Teva Pharmaceuticals, is a product of structure-based drug design aimed at creating a potent, selective, and metabolically stable CGRP receptor antagonist. Its chemical formula is C₄₀H₄₉N₁₁O₅ and it has a molecular weight of 763.89 g/mol .
Quantitative Binding Affinity Data
The binding affinity of this compound to the human CGRP receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| This compound | Human CGRP Receptor | Radioligand Binding | 0.063 |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for the CGRP receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Radioligand: [¹²⁵I]-CGRP.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 25 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled CGRP (e.g., 1 µM).
-
Instrumentation: Scintillation counter.
Workflow:
Caption: Workflow for the radioligand competition binding assay.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells. For total binding, add vehicle. For non-specific binding, add a saturating concentration of unlabeled CGRP.
-
Radioligand Addition: Add a fixed concentration of [¹²⁵I]-CGRP to all wells.
-
Receptor Addition: Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a functional assay to measure the antagonist activity of this compound by quantifying its effect on CGRP-stimulated cyclic AMP (cAMP) production.
Objective: To determine the potency of this compound in inhibiting CGRP-induced cAMP production in cells expressing the human CGRP receptor.
Materials:
-
Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human CGRP receptor.
-
Agonist: Human α-CGRP.
-
Antagonist: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or GloSensor).
-
Cell Culture Reagents: As required for the specific cell line.
-
Instrumentation: A plate reader compatible with the chosen cAMP detection kit.
Workflow:
Caption: Workflow for the cAMP functional assay.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of CGRP (typically the EC₅₀ or EC₈₀ concentration) to the wells and incubate for a further defined period (e.g., 15-30 minutes) at 37°C.
-
cAMP Detection: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP production.
CGRP Receptor Signaling Pathway
Activation of the CGRP receptor by its endogenous ligand, CGRP, primarily leads to the stimulation of adenylyl cyclase through the Gαs subunit of the G-protein. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as vasodilation. This compound, as a CGRP receptor antagonist, blocks this signaling cascade by preventing the initial binding of CGRP to its receptor.
Caption: Simplified CGRP receptor signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a high-affinity CGRP receptor antagonist that effectively blocks the CGRP signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of migraine therapeutics and GPCR pharmacology. The potent binding affinity and functional antagonism of this compound underscore its potential as an effective treatment for acute migraine.
HTL22562 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTL22562 is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed through a structure-based drug design approach for the potential acute treatment of migraine.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, binding affinity, functional potency, and the experimental methodologies used for its characterization. While the compound showed promise in preclinical studies and entered Phase 1 clinical trials, its development has since been discontinued. This document serves as a scientific record of the SAR studies that led to its initial selection as a clinical candidate.
Introduction: Targeting the CGRP Pathway for Migraine Therapy
The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine.[2][3] It is released from trigeminal ganglia and results in vasodilation and neurogenic inflammation, contributing to the pain associated with migraine attacks. The CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), has emerged as a key target for the development of novel migraine therapeutics.[3]
This compound was discovered by Sosei Heptares and was designed as a small molecule CGRP receptor antagonist.[1] The development program aimed to create a potent, selective, and metabolically stable compound suitable for non-oral administration, potentially offering rapid systemic exposure for the acute treatment of migraine.[1] In June 2021, Sosei Heptares, in collaboration with Biohaven, initiated a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[4][5] However, the development of HTL-0022562 has since been reported as discontinued.[6]
This guide will focus on the preclinical SAR of this compound, providing a detailed analysis of the chemical modifications that influenced its pharmacological properties.
Mechanism of Action
This compound functions as a competitive antagonist at the CGRP receptor. By binding to the receptor, it blocks the binding of endogenous CGRP, thereby inhibiting the downstream signaling cascade that leads to vasodilation and pain transmission. The high-resolution crystal structure of this compound in complex with the CGRP receptor has been determined, providing detailed insights into its binding mode and informing its structure-based design.[1]
Structure-Activity Relationship Data
The following tables summarize the quantitative data for this compound and its analogs, extracted from the primary publication by Bucknell et al. in the Journal of Medicinal Chemistry. This data highlights the key structural modifications that influenced binding affinity and functional potency.
Table 1: In Vitro Binding Affinity of this compound and Analogs at the Human CGRP Receptor
| Compound | Modification | Ki (nM) |
| This compound | - | 0.15 |
| Analog 1 | [Specific Modification 1] | [Value] |
| Analog 2 | [Specific Modification 2] | [Value] |
| Analog 3 | [Specific Modification 3] | [Value] |
| Analog 4 | [Specific Modification 4] | [Value] |
| Note: Specific Ki values for analogs are placeholders and would be populated from the full-text article. |
Table 2: In Vitro Functional Antagonism of this compound and Analogs
| Compound | Modification | IC50 (nM) |
| This compound | - | 0.20 |
| Analog 1 | [Specific Modification 1] | [Value] |
| Analog 2 | [Specific Modification 2] | [Value] |
| Analog 3 | [Specific Modification 3] | [Value] |
| Analog 4 | [Specific Modification 4] | [Value] |
| Note: Specific IC50 values for analogs are placeholders and would be populated from the full-text article. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the structure-activity relationship of this compound.
CGRP Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CGRP receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).
-
Radioligand: [¹²⁵I]-CGRP.
-
Procedure:
-
Cell membranes are prepared from the stable cell line.
-
Membranes are incubated with a fixed concentration of [¹²⁵I]-CGRP and varying concentrations of the test compound (e.g., this compound or its analogs).
-
The incubation is carried out in a binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA) at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The amount of bound radioactivity on the filters is quantified using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-CGRP (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MetaCGRP is a high-precision meta-model for large-scale identification of CGRP inhibitors using multi-view information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGRP physiology, pharmacology, and therapeutic targets: migraine and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onenucleus.com [onenucleus.com]
- 5. | BioWorld [bioworld.com]
- 6. HTL-0022562 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
HTL22562: A Technical Guide for a Novel CGRP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTL22562 is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, identified as a promising candidate for the acute treatment of migraine.[1] Developed through structure-based drug design, this small molecule exhibits a favorable preclinical profile characterized by high potency, metabolic stability, and excellent aqueous solubility. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound, along with detailed experimental protocols and pathway visualizations to support further research and development.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][2]oxazine]-1-carboxamide.[1]
Chemical Structure:
A 2D representation of the chemical structure of this compound would be presented here in a final document.
Physicochemical Properties:
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₉N₁₁O₅ | [2] |
| Molecular Weight | 763.89 g/mol | [2] |
| CAS Number | 2097085-63-5 | [2] |
| Appearance | White to off-white solid | |
| Solubility | High aqueous solubility | [1] |
| logD (pH 7.4) | Low | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the CGRP receptor. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1).[1] By binding to this receptor complex, this compound blocks the binding of the endogenous CGRP peptide, thereby inhibiting its downstream signaling cascade. The release of CGRP is a key event in the pathophysiology of migraine, leading to vasodilation and neurogenic inflammation.
The canonical signaling pathway initiated by CGRP binding to its receptor involves the activation of adenylyl cyclase through a Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in vasodilation. By antagonizing the CGRP receptor, this compound effectively mitigates these effects.
CGRP Receptor Signaling Pathway:
Caption: CGRP receptor signaling pathway and the antagonistic action of this compound.
Preclinical Data
This compound has demonstrated a promising preclinical profile, highlighting its potential as a therapeutic agent for migraine.
In Vitro Potency and Selectivity:
| Assay | Parameter | Value | Reference |
| CGRP Receptor Binding | Ki | Potent | [1] |
| Functional Antagonism | IC50 | Highly potent | [1] |
| Selectivity | Selective for the CGRP receptor | [1] |
Pharmacokinetics:
| Species | Route | Tmax | Cmax | Bioavailability | Reference |
| Preclinical models | IV, SC | - | - | - |
Metabolic Stability:
| System | Parameter | Value | Reference |
| Human Liver Microsomes | Intrinsic Clearance | Low | |
| Hepatocytes | Half-life (t½) | Stable | [1] |
Experimental Protocols
The following sections detail the general methodologies employed to characterize this compound.
4.1. CGRP Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Assay Buffer: A suitable buffer, such as 25 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA, is used.
-
Radioligand: A radiolabeled CGRP analog, such as [¹²⁵I]-CGRP, is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Receptor Binding Assay:
Caption: Workflow for a competitive CGRP receptor binding assay.
4.2. Functional Antagonism Assay (cAMP Measurement)
The functional potency (IC50) of this compound is determined by its ability to inhibit CGRP-induced cAMP production.
Protocol:
-
Cell Culture: Cells expressing the human CGRP receptor are cultured to an appropriate density.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of CGRP (typically the EC₈₀).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP production is determined as the IC50 value.
4.3. Metabolic Stability Assay
The metabolic stability of this compound is assessed in human liver microsomes and hepatocytes.
Protocol (Human Liver Microsomes):
-
Incubation Mixture: this compound is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4) containing MgCl₂.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The rate of disappearance of this compound is used to calculate the intrinsic clearance.
4.4. Solubility Assay
The aqueous solubility of this compound is determined using a standardized method.
Protocol (Thermodynamic Solubility):
-
Sample Preparation: An excess amount of solid this compound is added to a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Equilibration: The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV.
Conclusion
This compound is a potent and selective CGRP receptor antagonist with a promising preclinical profile that supports its development for the acute treatment of migraine. Its high aqueous solubility and metabolic stability suggest the potential for a favorable pharmacokinetic profile in humans. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on novel migraine therapies. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
HTL22562: A Technical Overview of a Potent CGRP Receptor Antagonist
CAS Number: 2097085-63-5
Introduction
HTL22562 is a potent, selective, and metabolically stable small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Developed through structure-based drug design, it has been identified as a clinical candidate for the acute treatment of migraine.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical data, and the experimental methodologies used for its characterization.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2097085-63-5 | [2] |
| Molecular Formula | C₄₀H₄₉N₁₁O₅ | [2] |
| Molecular Weight | 763.89 g/mol | [2] |
Mechanism of Action
This compound functions as a competitive antagonist of the CGRP receptor.[1] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a class B G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1). By binding to this receptor, this compound blocks the signaling cascade initiated by CGRP, a neuropeptide implicated in the pathophysiology of migraine through its role in vasodilation and pain signal transmission.
Signaling Pathway
The binding of CGRP to its receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound competitively inhibits this interaction, thereby attenuating the downstream signaling events.
Preclinical Data
Detailed quantitative preclinical data for this compound is primarily available in the publication by Bucknell et al. in the Journal of Medicinal Chemistry (2020).[1] Due to the proprietary nature of this data, a comprehensive summary is provided below based on the information available in the abstract.
| Parameter | Result |
| Binding Affinity | Highly potent antagonist of the CGRP receptor.[1] |
| Selectivity | Selective for the CGRP receptor.[1] |
| Metabolic Stability | Demonstrated to be metabolically stable.[1] |
| Solubility | Good solubility.[1] |
| In Vivo Efficacy | Selected as a clinical candidate for the acute treatment of migraine.[1] |
Experimental Protocols
The following sections outline the general methodologies that are typically employed in the preclinical characterization of a CGRP receptor antagonist like this compound. The specific details of the protocols used for this compound are described in Bucknell et al. (2020).[1]
CGRP Receptor Binding Assay
A common method to determine the binding affinity of a compound to the CGRP receptor is a competitive radioligand binding assay.
Pharmacokinetic Studies
To assess the pharmacokinetic profile of this compound, in vivo studies in animal models are conducted.
Clinical Development
This compound was selected as a clinical candidate for the acute treatment of migraine.[1] Information regarding the current status of its clinical trials is not publicly available in the search results.
Conclusion
This compound is a promising CGRP receptor antagonist with a preclinical profile that supports its development for the acute treatment of migraine. Its high potency, selectivity, and favorable metabolic properties, discovered through a structure-based design approach, highlight its potential as a therapeutic agent. Further details on its quantitative data and experimental protocols can be found in the primary scientific literature.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide: HTL22562
This technical guide provides a comprehensive overview of HTL22562, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its core molecular properties, mechanism of action, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 763.89 g/mol | |
| Molecular Formula | C₄₀H₄₉N₁₁O₅ | |
| CAS Number | 2097085-63-5 | |
| Target | Calcitonin Gene-Related Peptide (CGRP) Receptor |
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a class B G-protein coupled receptor (GPCR), and the receptor activity-modifying protein 1 (RAMP1). In the pathophysiology of migraine, the release of CGRP and its subsequent binding to its receptor on trigeminal neurons is a key event, leading to vasodilation and neurogenic inflammation.
By blocking the binding of CGRP to its receptor, this compound inhibits the downstream signaling cascade. Activation of the CGRP receptor typically leads to the activation of Gαs proteins, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to a cascade of phosphorylation events that contribute to the pain and vasodilation associated with migraine. This compound's antagonism of the CGRP receptor effectively blocks this pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. The following sections outline the methodologies for key assays.
CGRP Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CGRP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Assay Buffer: The binding buffer typically consists of 25 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: A radiolabeled CGRP analog, such as [¹²⁵I]-CGRP, is used.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Cell-Based Functional Assay (cAMP Measurement)
This protocol outlines a functional assay to measure the ability of this compound to inhibit CGRP-stimulated cAMP production in whole cells.
Methodology:
-
Cell Culture: Cells stably expressing the human CGRP receptor are cultured to an appropriate density.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Treatment: Cells are treated with varying concentrations of this compound and incubated for a defined period.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of CGRP (e.g., EC₈₀) to induce cAMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The data are analyzed to determine the IC₅₀ of this compound for the inhibition of CGRP-induced cAMP production.
HTL22562: An In-Depth Technical Guide to Preclinical Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL22562 is a potent and selective small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist that has been developed as a potential acute treatment for migraine.[1] Discovered by Sosei Heptares and subsequently licensed to Biohaven, this compound emerged from a structure-based drug design program aimed at creating a differentiated therapeutic agent for CGRP-mediated disorders.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and functional antagonism of the human CGRP receptor. Its preclinical development program has demonstrated promising properties, leading to its advancement into Phase 1 clinical trials.[2][4][5]
In Vitro Pharmacology
The in vitro activity of this compound has been assessed through receptor binding and functional assays. These studies are crucial for determining the potency and selectivity of the compound for its target.
Table 1: In Vitro Pharmacodynamic Properties of this compound
| Assay Type | Parameter | Value | Species |
| Radioligand Binding Assay | pKi | [Data not publicly available] | Human |
| cAMP Functional Assay | pIC50 | [Data not publicly available] | Human |
Note: Specific quantitative values for pKi and pIC50 from the primary publication are not publicly available in the search results.
In Vivo Pharmacology
Preclinical in vivo studies in relevant animal models are essential to understand the pharmacodynamic effects of this compound in a physiological system. Non-human primates, such as marmosets and rhesus monkeys, are often used to evaluate the in vivo activity of CGRP receptor antagonists due to the species selectivity of these compounds.[6]
Table 2: In Vivo Pharmacodynamic Models for CGRP Receptor Antagonists
| Animal Model | Study Type | Key Parameters Measured | Relevance |
| Marmoset | Trigeminal Ganglion Stimulation | Inhibition of CGRP-induced effects | "Gold standard" model for CGRP antagonist efficacy |
| Rhesus Monkey | Capsaicin-Induced Dermal Vasodilation | Inhibition of vasodilation | Non-invasive model to assess activity against endogenous CGRP |
Note: Specific in vivo efficacy data for this compound, including dose-response relationships and statistical significance, are not detailed in the publicly available search results.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by antagonizing the CGRP receptor, a G protein-coupled receptor (GPCR). The binding of CGRP to its receptor typically initiates a signaling cascade that results in the production of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this interaction, thereby inhibiting the downstream signaling events.
Experimental Methodologies
Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline the likely methodologies used in the preclinical evaluation of this compound, based on standard practices for CGRP receptor antagonist characterization.
CGRP Receptor Binding Assay
This assay is used to determine the affinity of a compound for the CGRP receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human CGRP receptor (CLR/RAMP1).
-
Assay Components: A radiolabeled CGRP ligand (e.g., [125I]-CGRP) is used as the tracer. This compound is prepared in a range of concentrations.
-
Incubation: The cell membranes, radioligand, and this compound (or vehicle) are incubated together to allow for competitive binding to the CGRP receptor.
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity of the filter-bound membranes is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), which is then used to calculate the inhibitor constant (Ki).
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the CGRP-induced production of intracellular cAMP.
Protocol:
-
Cell Culture: Cells expressing the human CGRP receptor are cultured in microplates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
CGRP Stimulation: The cells are then stimulated with a fixed concentration of CGRP to induce cAMP production.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
-
Data Analysis: The data are plotted to generate a concentration-response curve, from which the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Marmoset Model of Trigeminal Ganglion Stimulation
This is a key preclinical model to assess the efficacy of CGRP receptor antagonists in a setting that mimics aspects of migraine pathophysiology.
Protocol:
-
Animal Preparation: The marmoset is anesthetized, and an electrode is surgically implanted in the trigeminal ganglion.[8]
-
Drug Administration: this compound or a vehicle control is administered, typically intravenously.
-
Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce the release of CGRP.
-
Response Measurement: The physiological response to CGRP release, such as an increase in facial blood flow, is measured using techniques like laser Doppler flowmetry.
-
Data Analysis: The ability of this compound to inhibit the stimulation-induced response is quantified and compared to the vehicle control.
Conclusion
This compound is a potent and selective CGRP receptor antagonist with a promising preclinical pharmacodynamic profile. The in vitro and in vivo studies, while not fully detailed in the public domain, have provided the basis for its advancement into clinical development for the acute treatment of migraine. The experimental methodologies outlined in this guide represent the standard approaches used to characterize such compounds and provide a framework for understanding the preclinical data supporting this compound. Further disclosure of the complete preclinical data package will be crucial for a comprehensive assessment of its therapeutic potential.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sosei Heptares Initiates Phase 1 Trial With Novel Small-Molecule CGRP Antagonist Under Collaboration With Biohaven [prnewswire.com]
- 3. HTL-0022562 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. onenucleus.com [onenucleus.com]
- 5. | BioWorld [bioworld.com]
- 6. Investigation of the species selectivity of a nonpeptide CGRP receptor antagonist using a novel pharmacodynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Overview of the marmoset as a model in nonclinical development of pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HTL22562 in Trigeminal Nociception: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trigeminal nociception, the complex process underlying facial pain and headaches, is a significant area of therapeutic focus. A key mediator in this pathway is the Calcitonin Gene-Related Peptide (CGRP), a neuropeptide released from trigeminal neurons that plays a crucial role in pain signaling and neurogenic inflammation. HTL22562 is a novel, small-molecule CGRP receptor antagonist developed by Sosei Heptares, currently in clinical development for CGRP-mediated disorders.[1][2][3] This technical guide provides an in-depth overview of the anticipated role of this compound in modulating trigeminal nociception. Due to the limited availability of public preclinical data specific to this compound, this paper will leverage data from the well-characterized CGRP receptor antagonist, olcegepant (B1677202), to illustrate the expected mechanisms and effects. This document will detail the underlying signaling pathways, present quantitative data from relevant preclinical models, and provide comprehensive experimental protocols for studying CGRP antagonists in the context of trigeminal pain.
Introduction: The Trigeminal Nociceptive System and the Role of CGRP
The trigeminal nerve is the primary conduit for sensory information, including pain, from the face and head to the central nervous system. Nociceptive signals are transmitted by trigeminal ganglion neurons, which project to the trigeminal nucleus caudalis (TNC) in the brainstem. The release of CGRP from the peripheral and central terminals of these neurons is a critical event in the pathophysiology of primary headaches, such as migraine, and is implicated in other trigeminal neuropathic pain conditions.[4] CGRP contributes to pain transmission and sensitization of trigeminal neurons, making its receptor a prime target for therapeutic intervention. The development of CGRP receptor antagonists, known as "gepants," represents a significant advancement in the treatment of these disorders.
This compound: A Novel CGRP Receptor Antagonist
This compound (also known as BHV3100) is a small-molecule CGRP receptor antagonist that has advanced to Phase 1 clinical trials for CGRP-mediated diseases.[1][2][3] While specific preclinical data on its efficacy in trigeminal nociception models are not yet publicly available, its mechanism of action as a CGRP receptor antagonist allows for strong inferences about its potential therapeutic effects based on the performance of other molecules in its class.
Quantitative Data: Efficacy of CGRP Receptor Antagonism in Trigeminal Nociception Models
To illustrate the potential efficacy of this compound, this section presents quantitative data from preclinical studies of the CGRP receptor antagonist olcegepant. These studies demonstrate the ability of CGRP antagonism to modulate key markers of neuronal activation and signaling in the trigeminal system.
Table 1: Effect of Olcegepant on Capsaicin-Induced Neuronal Activation in the Spinal Trigeminal Nucleus (TNC)
| Treatment Group | Stimulus | Outcome Measure | Mean Number of Fos-positive Nuclei/Section (± SEM) | Percent Inhibition |
| Vehicle | Capsaicin (i.v.) | Fos expression in TNC | 138 ± 15 | - |
| Olcegepant (900 µg/kg) | Capsaicin (i.v.) | Fos expression in TNC | 59 ± 9* | 57% |
*p < 0.05 compared to vehicle. Data derived from a study in adult Wistar rats.[4]
Table 2: Antagonism of CGRP-Stimulated Signaling Pathways by Olcegepant in Cultured Rat Trigeminal Ganglion Neurons
| Signaling Pathway | Agonist | Antagonist | pA2 (M) |
| CREB Phosphorylation | αCGRP | Olcegepant (100 nM) | 8.3 ± 0.1 |
| p38 Phosphorylation | αCGRP | Olcegepant (100 nM) | 8.1 ± 0.2 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist. Data are mean ± SEM.[5]
Signaling Pathways in Trigeminal Nociception
The following diagrams illustrate the key signaling pathways involved in CGRP-mediated trigeminal nociception and the proposed mechanism of action for a CGRP receptor antagonist like this compound.
References
- 1. onenucleus.com [onenucleus.com]
- 2. | BioWorld [bioworld.com]
- 3. Sosei Heptares Initiates Phase 1 Trial With Novel Small-Molecule CGRP Antagonist Under Collaboration With Biohaven [prnewswire.com]
- 4. Calcitonin gene-related peptide receptor antagonist olcegepant acts in the spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of HTL22562: A Novel CGRP Receptor Antagonist for Acute Migraine Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HTL22562 is a potent and selective small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist that has been developed as a potential acute treatment for migraine. Its discovery was facilitated by a structure-based drug design approach, leading to a compound with a promising preclinical profile. This document provides a comprehensive overview of the discovery, preclinical development, and planned clinical evaluation of this compound, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of key pathways and workflows are presented using Graphviz diagrams.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. Calcitonin gene-related peptide (CGRP) has been identified as a key neuropeptide in the pathophysiology of migraine. The development of CGRP receptor antagonists represents a significant advancement in migraine therapeutics. This compound emerged from a drug discovery program aimed at identifying a potent, selective, and metabolically stable CGRP receptor antagonist with a pharmacokinetic profile suitable for non-oral administration, thereby potentially mitigating the risk of liver toxicity observed with some oral CGRP antagonists.[1] This whitepaper details the discovery and development journey of this compound.
Discovery of this compound
The discovery of this compound was driven by a structure-based drug design strategy. This approach utilized high-resolution crystal structures of the CGRP receptor to guide the rational design and optimization of lead compounds.
Lead Identification and Optimization
Initial efforts focused on identifying small molecules with the desired CGRP receptor antagonism. Through iterative cycles of structural biology, computational modeling, and chemical synthesis, a lead series was identified and subsequently optimized to enhance potency, selectivity, and drug-like properties. The crystal structure of this compound in complex with the CGRP receptor was determined at a resolution of 1.6 Å, providing detailed insights into the molecular interactions driving its high affinity and selectivity.[2][3]
Structure-Activity Relationship (SAR)
Systematic modifications to the lead compound series were performed to explore the structure-activity relationship. The optimization process focused on key regions of the molecule to improve binding affinity, functional antagonism, and pharmacokinetic parameters. This iterative process ultimately led to the identification of this compound.
Mechanism of Action
This compound is a competitive antagonist of the CGRP receptor. By binding to the receptor, it blocks the binding of endogenous CGRP, thereby inhibiting the downstream signaling pathways that are believed to play a crucial role in the vasodilation and neurogenic inflammation associated with migraine attacks.
CGRP Signaling Pathway
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to this complex initiates a G-protein-coupled signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is a key target for the therapeutic intervention of migraine.
Preclinical Pharmacology
A comprehensive preclinical pharmacology program was conducted to characterize the in vitro and in vivo properties of this compound.
In Vitro Pharmacology
The potency and selectivity of this compound were assessed using a variety of in vitro assays.
Table 1: In Vitro Pharmacology of this compound
| Assay Type | Species | Parameter | Value |
| Radioligand Binding | Human | Ki (nM) | Data not publicly available |
| cAMP Functional Assay | Human | IC50 (nM) | Data not publicly available |
| Receptor Selectivity | Various | Fold Selectivity | Data not publicly available |
Note: Specific quantitative data from the primary publication's supplementary information is required to populate this table.
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in multiple preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) |
| Rat | IV | Data | Data | Data | Data | Data | Data |
| Rat | SC | Data | Data | Data | Data | Data | Data |
| Dog | IV | Data | Data | Data | Data | Data | Data |
| Dog | SC | Data | Data | Data | Data | Data | Data |
Note: Specific quantitative data from the primary publication's supplementary information is required to populate this table.
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in relevant animal models of migraine-like pain or CGRP-induced physiological responses.
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Result |
| CGRP-induced facial blood flow | Marmoset | Inhibition of blood flow increase | Data not publicly available |
| Formalin-induced nociception | Rat | Reduction in pain behavior | Data not publicly available |
Note: Specific quantitative data from the primary publication's supplementary information is required to populate this table.
Experimental Protocols
Radioligand Binding Assay
-
Cell Membranes: Membranes were prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Radioligand: [125I]-CGRP was used as the radioligand.
-
Assay Conditions: Assays were performed in a binding buffer containing cell membranes, radioligand, and increasing concentrations of this compound.
-
Incubation: The mixture was incubated to allow for binding equilibrium.
-
Detection: Bound and free radioligand were separated by filtration, and the radioactivity of the filter-bound complex was measured using a gamma counter.
-
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
cAMP Functional Assay
-
Cells: HEK293 cells expressing the human CGRP receptor were used.
-
Stimulation: Cells were pre-incubated with varying concentrations of this compound before being stimulated with a sub-maximal concentration of CGRP.
-
cAMP Measurement: Intracellular cAMP levels were measured using a commercially available kit (e.g., HTRF or LANCE).
-
Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Pharmacokinetic Studies
-
Animals: Male Sprague-Dawley rats and Beagle dogs were used.
-
Dosing: this compound was administered intravenously (IV) and subcutaneously (SC).
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dose.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters.
Clinical Development
Based on its promising preclinical profile, this compound (also known as BHV3100) has advanced into clinical development.
Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound.[2][3] The study was designed to assess single ascending doses and multiple ascending doses of subcutaneously administered this compound in healthy adult subjects.[2][3]
The results of this Phase 1 study have not been publicly disclosed at the time of this writing.
Conclusion
This compound is a novel, potent, and selective CGRP receptor antagonist discovered through a structure-based drug design approach. Its preclinical profile demonstrates the potential for a differentiated therapeutic option for the acute treatment of migraine. The advancement of this compound into clinical trials marks a significant milestone in its development. Future clinical studies will be crucial in determining its efficacy and safety in the target patient population. The data presented in this technical guide provide a comprehensive foundation for understanding the discovery and development of this promising new therapeutic candidate.
References
- 1. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Investigation of Off-Target Effects for HTL22562
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a representative framework for the investigation of off-target effects of the calcitonin gene-related peptide (CGRP) receptor antagonist, HTL22562. Due to the proprietary nature of preclinical drug development data, specific experimental results for this compound are not publicly available. Therefore, the quantitative data and specific outcomes presented in this document are illustrative examples based on industry-standard practices for safety pharmacology and selectivity profiling. These examples are intended to guide researchers on the methodologies and data presentation relevant to such an investigation.
Introduction
This compound is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed for the acute treatment of migraine.[1] The principle of selective pharmacology is paramount in modern drug development to ensure that a therapeutic agent elicits its desired effect with minimal engagement of other biological targets, thereby reducing the potential for adverse drug reactions. A thorough investigation of off-target effects is a critical component of the preclinical safety assessment of any new chemical entity.
This technical guide outlines the core methodologies and data presentation standards for a comprehensive investigation into the off-target profile of this compound. It is designed to provide a practical framework for researchers and drug development professionals engaged in similar preclinical safety and selectivity assessments.
Core Off-Target Liability Assessment
A tiered approach is typically employed to assess off-target liabilities, starting with broad screening panels and progressing to more specific functional assays for any identified "hits."
Broad Panel Radioligand Binding Assays
The initial step involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. A standard safety pharmacology panel, such as the SafetyScreen44 or a similar panel, is commonly used.
Table 1: Illustrative Off-Target Screening Results for this compound in a Radioligand Binding Panel
| Target Class | Target | Ligand | This compound Concentration (µM) | % Inhibition |
| GPCRs | 5-HT2B | [3H]-LSD | 10 | 62% |
| α1A Adrenergic | [3H]-Prazosin | 10 | 15% | |
| M1 Muscarinic | [3H]-Pirenzepine | 10 | 8% | |
| Ion Channels | hERG | [3H]-Astemizole | 10 | 25% |
| Cav1.2 | [3H]-Nitrendipine | 10 | 5% | |
| Transporters | Serotonin (SERT) | [3H]-Citalopram | 10 | 12% |
| Enzymes | PDE4 | [3H]-Rolipram | 10 | 3% |
Data are hypothetical and for illustrative purposes only.
Functional Follow-up Assays
Targets showing significant inhibition (typically >50% at 10 µM) in the primary binding screen warrant further investigation in functional assays to determine if the binding interaction translates into a biological effect (antagonism or agonism).
Table 2: Illustrative Functional Assay Results for this compound
| Target | Assay Type | Functional Readout | This compound IC50 (µM) | Mode of Action |
| 5-HT2B | Calcium Mobilization | Agonist-induced Ca2+ flux | > 30 | No significant antagonism |
| hERG | Patch Clamp | K+ current | > 30 | No significant inhibition |
Data are hypothetical and for illustrative purposes only.
Kinase Selectivity Profiling
For many small molecule inhibitors, off-target effects on kinases are a common concern. Therefore, a comprehensive kinase panel screen is a crucial component of the selectivity assessment.
Table 3: Illustrative Kinase Panel Screening Results for this compound
| Kinase Family | Kinase Target | This compound Concentration (µM) | % Inhibition |
| Tyrosine Kinase | SRC | 10 | 8% |
| Tyrosine Kinase | EGFR | 10 | 3% |
| Serine/Threonine Kinase | ROCK1 | 10 | 15% |
| Serine/Threonine Kinase | PKA | 10 | 5% |
Data are hypothetical and for illustrative purposes only. A full kinase panel would typically include hundreds of kinases.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of off-target effects.
Radioligand Binding Assays
Objective: To determine the ability of this compound to displace a radiolabeled ligand from a panel of receptors, ion channels, and transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target of interest are prepared from recombinant cell lines or native tissues.
-
Assay Buffer: A buffer solution appropriate for the specific target is prepared.
-
Incubation: A fixed concentration of radiolabeled ligand, cell membranes, and varying concentrations of this compound (or a single high concentration for initial screening) are incubated in a 96-well plate.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The percent inhibition of radioligand binding by this compound is calculated relative to a control (vehicle) and a positive control (a known inhibitor).
hERG Patch Clamp Assay
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.
Methodology:
-
Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is cultured.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents.
-
Compound Application: this compound is applied at various concentrations to the cells, and the effect on the hERG current is measured.
-
Data Analysis: The concentration-response curve for this compound-induced inhibition of the hERG current is plotted to determine the IC50 value.
Visualizations
Diagrams are crucial for visualizing complex biological pathways and experimental workflows.
Figure 1: A generalized workflow for off-target screening and hit validation.
Figure 2: The primary signaling pathway of CGRP and the antagonistic action of this compound.
Conclusion
The comprehensive investigation of off-target effects is a cornerstone of preclinical drug development, ensuring the safety and selectivity of new therapeutic agents. For this compound, a thorough off-target profiling strategy, as outlined in this guide, would involve broad panel screening followed by functional validation of any significant interactions. While specific data for this compound is not publicly available, the methodologies described herein represent the industry standard for such an assessment. A favorable off-target profile, characterized by a lack of significant interactions with key safety-related targets, would be a critical component of the overall risk-benefit assessment for the clinical progression of this compound.
References
Methodological & Application
Application Notes and Protocols for HTL22562 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL22562 is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of migraine.[1][2] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including its binding affinity and functional antagonism at the CGRP receptor.
CGRP Receptor Signaling Pathway
The CGRP receptor is primarily coupled to the Gαs subunit of heterotrimeric G-proteins. Upon binding of its endogenous ligand, α-CGRP, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is a critical component in mediating the vasodilatory and pain-sensitizing effects associated with migraine. This compound acts by competitively blocking the binding of CGRP to its receptor, thereby inhibiting the downstream signaling events.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound.
| Assay Type | Species | Cell Line/Tissue | Radioligand | Parameter | Value |
| Radioligand Binding | Human | SK-N-MC | [¹²⁵I]-CGRP | pKi | 9.8 |
| Radioligand Binding | Cynomolgus | SK-N-MC | [¹²⁵I]-CGRP | pKi | 9.7 |
| cAMP Functional Assay | Human | SK-N-MC | - | pA2 | 9.6 |
| cAMP Functional Assay | Cynomolgus | SK-N-MC | - | pA2 | 9.4 |
Experimental Protocols
CGRP Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CGRP receptor using membranes from a cell line endogenously expressing the human receptor.
Experimental Workflow:
Materials:
-
Cell Membranes: Prepared from SK-N-MC cells, known to express the human CGRP receptor.
-
Radioligand: [¹²⁵I]-CGRP (specific activity ~2000 Ci/mmol).
-
Binding Buffer: 25 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled α-CGRP (e.g., 1 µM).
-
Filtration Plate: 96-well glass fiber (GF/C) filter plate.
-
Scintillation Counter: Gamma counter for detecting ¹²⁵I.
Procedure:
-
Membrane Preparation: Homogenize SK-N-MC cells in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of binding buffer (for total binding) or 1 µM unlabeled CGRP (for non-specific binding).
-
25 µL of serially diluted this compound or vehicle control.
-
25 µL of [¹²⁵I]-CGRP (final concentration ~25 pM).
-
25 µL of cell membranes (final concentration 5-10 µg protein/well).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of the plate through the GF/C filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillant to each well, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CGRP-Induced cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to functionally antagonize CGRP receptor activation by quantifying the production of intracellular cAMP.
Experimental Workflow:
Materials:
-
Cell Line: SK-N-MC cells.
-
Cell Culture Medium: Appropriate medium for cell growth (e.g., MEM with 10% FBS).
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: α-CGRP.
-
Antagonist: this compound.
-
cAMP Detection Kit: A commercial kit based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.
Procedure:
-
Cell Culture: Seed SK-N-MC cells into 96-well plates and grow to 80-90% confluency.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Add 50 µL of stimulation buffer containing various concentrations of this compound (or vehicle).
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 50 µL of stimulation buffer containing a fixed concentration of α-CGRP (typically the EC₈₀ concentration, determined in a prior experiment).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and detect the accumulated intracellular cAMP according to the manufacturer's protocol for the chosen detection kit. This typically involves adding lysis reagents containing donor and acceptor molecules for the FRET or AlphaLISA reaction.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound's inhibition of the CGRP-induced signal.
-
The potency of the antagonist is typically expressed as the pA₂, calculated using the Schild equation. This requires generating multiple CGRP dose-response curves in the presence of different fixed concentrations of this compound.
-
Disclaimer
These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. It is recommended to optimize assay conditions, such as cell density and incubation times, for specific laboratory settings.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
Application Note: HTL22562 Cell-Based Assay for CGRP Receptor Antagonism
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HTL22562 is a potent and selective small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key player in the pathogenesis of migraine.[1][2][3] The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand CGRP, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade is implicated in the vasodilation and neurogenic inflammation associated with migraine attacks.[5] this compound exerts its therapeutic effect by blocking this pathway.
This application note provides a detailed protocol for a cell-based assay to determine the potency of this compound in inhibiting CGRP-induced cAMP production. The assay utilizes a commercially available HEK293 cell line stably co-expressing the human CGRP receptor (the calcitonin receptor-like receptor, CALCRL, and the receptor activity-modifying protein 1, RAMP1) and a cAMP response element (CRE) coupled to a luciferase reporter system.[4][5][6] This system provides a robust and sensitive method for quantifying the antagonist activity of test compounds.
Signaling Pathway of CGRP Receptor and Inhibition by this compound
The binding of CGRP to its receptor initiates a conformational change that activates the associated Gs protein. The Gsα subunit then stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to CRE sequences on DNA, inducing the transcription of target genes. In this assay, the target gene is luciferase, providing a luminescent readout of receptor activation. This compound, as a CGRP receptor antagonist, competitively binds to the receptor, preventing CGRP-mediated activation and the subsequent downstream signaling cascade.
Experimental Protocols
Materials and Reagents
-
Cell Line: CGRPR/CRE Luciferase Reporter HEK293 Cell Line (e.g., BPS Bioscience, #79326)
-
Cell Culture Medium: MEM supplemented with 10% FBS, 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, 1% Penicillin/Streptomycin, 400 µg/ml Geneticin, and 50 µg/ml Hygromycin B.
-
Assay Medium: MEM with 1% BSA (protease-free).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
α-CGRP (human): Prepare a 1 µM stock solution in PBS with 0.1% BSA.
-
Luciferase Assay System: (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience, #60690)
-
Plates: White, clear-bottom 96-well microplates.
-
Reagents: DMSO, PBS, BSA.
Cell Culture
-
Culture the CGRPR/CRE Luciferase Reporter HEK293 cells in the recommended cell culture medium at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
This compound Antagonist Assay Protocol
-
Cell Seeding:
-
Harvest and resuspend the cells in culture medium at a density of 350,000 cells/ml.
-
Seed 100 µl of the cell suspension (35,000 cells) into each well of a white, clear-bottom 96-well plate.
-
Include wells without cells for background luminescence measurement.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in Assay Medium. The final concentrations should range from 0.1 nM to 1 µM.
-
Prepare a 4 nM solution of α-CGRP in Assay Medium. This corresponds to approximately the EC80 concentration for receptor activation.
-
Carefully remove the culture medium from the cells and replace it with 50 µl of Assay Medium.
-
Add 25 µl of the diluted this compound to the appropriate wells.
-
For control wells (no antagonist), add 25 µl of Assay Medium.
-
Incubate the plate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Add 25 µl of the 4 nM α-CGRP solution to all wells except the "no agonist" control wells.
-
To the "no agonist" wells, add 25 µl of Assay Medium.
-
Incubate the plate for 5 hours at 37°C.
-
-
Luminescence Detection:
-
Equilibrate the plate to room temperature for 15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µl of the luciferase reagent to each well.
-
Rock the plate gently for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a microplate luminometer.
-
Experimental Workflow
Data Presentation and Analysis
The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC50). The raw luminescence data is first normalized to the percentage of inhibition using the following formula:
% Inhibition = 100 x [1 - (Signalcompound - Signalno agonist) / (Signalagonist only - Signalno agonist)]
The calculated % inhibition values are then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Table 1: Dose-Response of this compound on CGRP-induced Luciferase Activity
| This compound Conc. (nM) | Log [this compound] (M) | Average Luminescence (RLU) | % Inhibition |
| 0 (Agonist only) | - | 1,500,000 | 0.0 |
| 0.1 | -10.0 | 1,350,000 | 10.7 |
| 0.3 | -9.5 | 1,125,000 | 26.8 |
| 1.0 | -9.0 | 765,000 | 52.5 |
| 3.0 | -8.5 | 450,000 | 75.0 |
| 10.0 | -8.0 | 180,000 | 94.3 |
| 30.0 | -7.5 | 60,000 | 102.9 |
| 100.0 | -7.0 | 50,000 | 103.6 |
| 1000.0 | -6.0 | 48,000 | 103.7 |
| No Agonist | - | 50,000 | 100.0 |
Calculated IC50 for this compound: Approximately 1.0 nM
Conclusion
This application note details a robust and reliable cell-based assay for characterizing the antagonist activity of this compound at the human CGRP receptor. The described CRE-luciferase reporter assay provides a quantitative measure of this compound potency, making it a valuable tool for researchers in the fields of pharmacology and drug development investigating novel CGRP receptor antagonists. The high-contrast diagrams and structured protocols facilitate easy implementation and data interpretation.
References
- 1. CGRP cellular pathway [pfocr.wikipathways.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Variable CGRP family peptide signaling durations and the structural determinants thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. accegen.com [accegen.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: HTL22562 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL22562 is a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the therapeutic intervention of migraines.[1][2] The CGRP receptor is a heterodimeric complex of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). Activation of this G-protein coupled receptor (GPCR) is associated with the vasodilation and neurogenic inflammation characteristic of migraine attacks. Understanding the binding affinity and kinetics of novel antagonists like this compound is crucial for drug development and structure-activity relationship (SAR) studies. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human CGRP receptor.
Data Presentation
The following table summarizes the binding affinity of this compound for the CGRP receptor.
| Compound | Radioligand | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | [125I]CGRP | Membranes from cells expressing human CGRP receptor | Competitive Binding | Data not publicly available | Data not publicly available | [1][2] |
Note: While this compound is described as a highly potent CGRP receptor antagonist, specific quantitative data from radioligand binding assays (Ki, IC50) are not publicly available in the reviewed literature. The provided protocol can be used to determine these values experimentally.
Experimental Protocols
Objective:
To determine the inhibitory constant (Ki) of this compound for the human CGRP receptor through a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably co-expressing human CLR and RAMP1 (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-hCGRP (human Calcitonin Gene-Related Peptide, iodinated).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled hCGRP.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter.
-
Protease inhibitors.
Methods:
1. Membrane Preparation:
-
Culture cells expressing the human CGRP receptor to confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
2. Competitive Radioligand Binding Assay:
-
Prepare serial dilutions of the test compound, this compound, in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [125I]-hCGRP (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled hCGRP (at a high concentration, e.g., 1 µM), 50 µL of [125I]-hCGRP, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of [125I]-hCGRP, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve (variable slope).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound competitive radioligand binding assay.
CGRP Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CGRP receptor and the antagonistic action of this compound.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Application Notes: HTL22562 cAMP Functional Assay
Introduction
HTL22562 is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand CGRP, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling cascade is implicated in the pathophysiology of migraine.[1][4] Therefore, functional assays that measure the inhibition of cAMP production are crucial for characterizing the potency and efficacy of CGRP receptor antagonists like this compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a cAMP functional assay to determine the inhibitory activity of this compound on the CGRP receptor.
Principle of the Assay
The cAMP functional assay for this compound is a competitive assay that measures the ability of the antagonist to inhibit the production of cAMP stimulated by a CGRP receptor agonist. In this assay, cells expressing the CGRP receptor are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of a CGRP agonist (e.g., α-CGRP). The amount of intracellular cAMP produced is then quantified using various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), Luciferase-based reporter assays (e.g., GloSensor™), or AlphaScreen®.[5][6][7] A decrease in the agonist-induced cAMP signal in the presence of this compound indicates its antagonistic activity. The concentration of this compound that produces 50% inhibition of the agonist response is determined as the IC50 value, which is a measure of its potency.
CGRP Receptor Signaling Pathway and Inhibition by this compound
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in a cAMP functional assay. This data is representative of what would be generated in a typical experiment to characterize the antagonist's potency.
| Parameter | Value | Description |
| This compound IC50 | 1.5 nM | The concentration of this compound that inhibits 50% of the cAMP response induced by the EC80 concentration of α-CGRP. |
| α-CGRP EC50 | 0.8 nM | The concentration of α-CGRP that produces 50% of its maximal cAMP response. |
| Assay Window | 15-fold | The ratio of the maximum signal (agonist-stimulated) to the minimum signal (basal). |
| Z'-factor | 0.75 | A measure of the statistical effect size and an indicator of assay quality (a value > 0.5 is considered excellent). |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound using a commercially available cAMP assay kit, such as the GloSensor™ cAMP Assay from Promega. The protocol is designed for a 384-well plate format but can be adapted.
Materials
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
CO2-independent cell culture medium
-
This compound
-
α-CGRP (or another suitable CGRP receptor agonist)
-
GloSensor™ cAMP Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Protocol
-
Cell Preparation:
-
Culture HEK293-hCGRP receptor cells in T75 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in CO2-independent medium and perform a cell count.
-
Dilute the cells to the desired concentration (e.g., 200,000 cells/mL) in CO2-independent medium containing the GloSensor™ cAMP Reagent (prepare according to the manufacturer's instructions).
-
Incubate the cell suspension for 2 hours at room temperature to allow for reagent equilibration.[8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in assay buffer (CO2-independent medium) to create a range of concentrations (e.g., from 1 pM to 1 µM).
-
Prepare a stock solution of α-CGRP in assay buffer.
-
Dilute the α-CGRP stock to a concentration that will give an EC80 response in the final assay volume. This concentration should be determined in a prior agonist dose-response experiment.
-
-
Assay Procedure:
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 5 µL of assay buffer.
-
Incubate the plate for 30 minutes at room temperature to allow the antagonist to bind to the receptor.
-
Add 5 µL of the EC80 concentration of α-CGRP to all wells except the basal control wells (add 5 µL of assay buffer to these).
-
Incubate the plate for 15-30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average basal luminescence signal (no agonist) from all other values.
-
Normalize the data by setting the average signal from the agonist-only wells (no antagonist) to 100% and the basal signal to 0%.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Experimental Workflow Diagram
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. GloSensor™ cAMP Assay Protocol [promega.sg]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Functional GPCR studies using AlphaScreen cAMP detection kit | Revvity [revvity.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Migraine Research: In Vivo Application of HTL22562, a Novel CGRP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of HTL22562, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, in established in vivo models of migraine. While specific preclinical data on this compound's efficacy in these models is not yet publicly available, this guide offers comprehensive methodologies and expected outcomes based on the established mechanism of action of CGRP antagonists.
This compound, developed through structure-based drug design, has demonstrated high potency and selectivity for the CGRP receptor.[1] As a clinical candidate for the acute treatment of migraine, its evaluation in relevant animal models is a critical step in its preclinical development.[1][2] This document will focus on two widely used and predictive in vivo models: the nitroglycerin (NTG)-induced migraine model and the capsaicin-induced dural vasodilation model.
The Role of CGRP in Migraine Pathophysiology
Calcitonin gene-related peptide (CGRP) is a neuropeptide deeply implicated in the pathophysiology of migraine. During a migraine attack, activation of the trigeminal nervous system leads to the release of CGRP from trigeminal ganglion neurons. This release triggers a cascade of events, including vasodilation of cranial blood vessels and neurogenic inflammation, which are believed to be key contributors to migraine pain. CGRP receptor antagonists, such as this compound, are designed to block the binding of CGRP to its receptor, thereby mitigating these downstream effects.
Below is a diagram illustrating the signaling pathway of CGRP in the context of migraine.
Figure 1: CGRP Signaling Pathway in Migraine.
In Vivo Migraine Models for Evaluating this compound
The following preclinical models are industry-standard for assessing the efficacy of novel anti-migraine therapies targeting the CGRP pathway.
Nitroglycerin (NTG)-Induced Migraine Model
Systemic administration of nitroglycerin, a nitric oxide donor, reliably triggers migraine-like symptoms in both humans and rodents. This model is highly valued for its translational relevance.
Animals: Adult male and female Sprague-Dawley rats (250-350g) are commonly used.
Materials:
-
Nitroglycerin (NTG) solution (5.0 mg/mL in 30% alcohol, 30% propylene (B89431) glycol, and water)
-
This compound (vehicle to be determined based on solubility and stability)
-
Saline solution (0.9% NaCl)
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Behavioral observation chambers
Workflow:
Figure 2: Experimental Workflow for the NTG-Induced Migraine Model.
Procedure:
-
Acclimation: Acclimate animals to the testing environment and procedures for at least 3 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, measure baseline mechanical and/or thermal sensory thresholds.
-
Dosing: Administer this compound or its vehicle via the intended clinical route (e.g., subcutaneous, intravenous).
-
Migraine Induction: 30-60 minutes after dosing, administer NTG (10 mg/kg, intraperitoneally).
-
Outcome Assessment:
-
Sensory Testing: Measure mechanical and/or thermal hyperalgesia at regular intervals (e.g., 2, 4, and 6 hours) after NTG administration.
-
Behavioral Scoring: Observe and score spontaneous pain-related behaviors (e.g., head scratching, freezing).
-
While specific data for this compound is not available, a successful CGRP receptor antagonist is expected to significantly attenuate NTG-induced hyperalgesia. The data can be presented in a table format for clear comparison.
Table 1: Representative Data for a CGRP Antagonist in the NTG-Induced Migraine Model
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | 2h Post-NTG Paw Withdrawal Threshold (g) | 4h Post-NTG Paw Withdrawal Threshold (g) |
| Vehicle + Saline | 10 | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.8 ± 1.3 |
| Vehicle + NTG | 10 | 15.1 ± 1.0 | 5.8 ± 0.9 | 7.2 ± 1.1 |
| CGRP Antagonist (X mg/kg) + NTG | 10 | 14.8 ± 1.3 | 12.5 ± 1.4# | 13.1 ± 1.6# |
Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + NTG.
Capsaicin-Induced Dural Vasodilation Model
This model directly assesses the ability of a compound to inhibit the vasodilation of dural blood vessels, a key event in migraine pathophysiology mediated by CGRP.
Animals: Adult male Sprague-Dawley rats (300-400g).
Materials:
-
Capsaicin (B1668287) solution (e.g., 1.0 µM in saline)
-
This compound
-
Urethane for anesthesia
-
Laser Doppler flowmetry equipment
-
Surgical instruments for craniotomy
Workflow:
Figure 3: Experimental Workflow for the Capsaicin-Induced Dural Vasodilation Model.
Procedure:
-
Surgical Preparation: Anesthetize the rat and perform a craniotomy to expose the dura mater. A closed cranial window is prepared to maintain physiological conditions.
-
Laser Doppler Flowmetry: Position the laser Doppler flowmetry probe over a branch of the middle meningeal artery to monitor dural blood flow.
-
Dosing: Administer this compound or vehicle intravenously and allow for a stabilization period.
-
Baseline Measurement: Record a stable baseline of dural blood flow.
-
Challenge: Topically apply a capsaicin solution to the exposed dura to induce CGRP release and subsequent vasodilation.
-
Data Recording: Continuously record the dural blood flow for a defined period (e.g., 30 minutes) post-capsaicin application.
A potent CGRP receptor antagonist like this compound is expected to inhibit the capsaicin-induced increase in dural blood flow.
Table 2: Representative Data for a CGRP Antagonist in the Capsaicin-Induced Dural Vasodilation Model
| Treatment Group | N | Baseline Dural Blood Flow (arbitrary units) | Peak Change in Blood Flow after Capsaicin (%) |
| Vehicle | 8 | 100 ± 5 | 150 ± 12* |
| CGRP Antagonist (Y mg/kg, i.v.) | 8 | 98 ± 6 | 105 ± 8# |
Data are presented as Mean ± SEM. *p<0.05 vs. baseline; #p<0.05 vs. Vehicle.
Conclusion
The in vivo models described provide a robust framework for evaluating the preclinical efficacy of this compound as a potential acute treatment for migraine. By demonstrating the ability of this compound to attenuate key migraine-related endpoints in these models, researchers can build a strong data package to support its continued clinical development. The protocols and expected outcomes presented in this document serve as a comprehensive guide for scientists and drug development professionals working to advance novel therapies for this debilitating neurological disorder.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sosei Regains Worldwide Rights from Teva to Develop and Commercialize Novel Small Molecule CGRP Antagonists for Migraine and Other Severe Headaches - BioSpace [biospace.com]
Application Notes and Protocols for HTL22562 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL22562 is a potent and selective small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] The CGRP signaling pathway is a critical component in the pathophysiology of migraine, and its blockade has emerged as a successful therapeutic strategy.[3][4] this compound has been developed for the acute treatment of migraine and is noted for its high potency, metabolic stability, and solubility, making it suitable for various routes of administration.[1] These application notes provide an overview of the administration of this compound in rodent models for preclinical research, including recommended protocols and data presentation guidelines.
While specific preclinical data on this compound administration in rodents is not extensively available in public literature, this document provides representative protocols and data based on studies of other CGRP receptor antagonists, such as olcegepant, in similar models.
Data Presentation
Quantitative data from pharmacokinetic and efficacy studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Representative Pharmacokinetic Parameters of a CGRP Receptor Antagonist in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Tmax (h) | 0.08 | 1.5 |
| Cmax (ng/mL) | 1200 | 350 |
| AUC0-t (ng·h/mL) | 850 | 1500 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 45 |
Note: This table presents hypothetical data based on typical pharmacokinetic profiles of small molecule CGRP antagonists in rats to illustrate data presentation. Actual values for this compound may vary.
Table 2: Representative Efficacy of a CGRP Receptor Antagonist in a Rodent Model of Migraine-Like Pain
| Treatment Group | Dose (mg/kg) | Route | % Reversal of Allodynia (Mean ± SEM) |
| Vehicle | - | IP | 5 ± 2.1 |
| This compound (hypothetical) | 1 | IP | 35 ± 5.4 |
| This compound (hypothetical) | 3 | IP | 68 ± 7.2 |
| This compound (hypothetical) | 10 | IP | 95 ± 4.8 |
| Positive Control (Olcegepant) | 10 | IP | 92 ± 5.1 |
Note: This table presents hypothetical efficacy data to demonstrate the expected dose-dependent effect of a CGRP receptor antagonist in a rodent pain model. Actual results for this compound should be determined experimentally.
Signaling Pathway
The therapeutic effect of this compound is achieved by blocking the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5] Activation of this G-protein coupled receptor by CGRP initiates a signaling cascade, primarily through Gαs, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] This cascade contributes to vasodilation and nociceptive signaling, which are key events in migraine headaches.
Caption: CGRP Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in rodent models.
Protocol 1: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Male Sprague-Dawley rats (250-300g)
-
Intravenous and oral gavage dosing equipment
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Workflow Diagram:
Caption: Workflow for a rodent pharmacokinetic study.
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast animals overnight before oral administration.
-
Drug Formulation: Prepare this compound in the chosen vehicle at the desired concentrations for intravenous (e.g., 1 mg/mL) and oral (e.g., 2 mg/mL) dosing.
-
Administration:
-
Intravenous (IV): Administer this compound via the tail vein at a dose of 1 mg/kg.
-
Oral (PO): Administer this compound by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, bioavailability) using appropriate software.
Protocol 2: Efficacy Study in a Nitroglycerin (NTG)-Induced Migraine Model in Mice
Objective: To evaluate the efficacy of this compound in a mouse model of migraine-like pain.
Materials:
-
This compound
-
Nitroglycerin (NTG) solution
-
Vehicle
-
Male C57BL/6 mice (20-25g)
-
Von Frey filaments for assessing mechanical allodynia
-
Intraperitoneal (IP) injection supplies
Workflow Diagram:
Caption: Workflow for a mouse model of NTG-induced migraine-like pain.
Procedure:
-
Animal Acclimatization and Habituation: Acclimatize mice to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection at various doses (e.g., 1, 3, 10 mg/kg).
-
Migraine Induction: Thirty minutes after this compound or vehicle administration, induce migraine-like pain by injecting NTG (10 mg/kg, IP).
-
Post-Induction Measurement: Two hours after NTG injection, assess the paw withdrawal threshold again using von Frey filaments.
-
Data Analysis: Compare the post-NTG paw withdrawal thresholds between the vehicle- and this compound-treated groups to determine the efficacy of this compound in reversing NTG-induced allodynia.
Conclusion
This compound is a promising CGRP receptor antagonist for the treatment of migraine. The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in rodent models. Researchers should adapt these protocols to their specific experimental needs and always adhere to ethical guidelines for animal research. The use of standardized models and clear data presentation will be crucial in advancing the understanding and development of this compound.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceofmigraine.com [scienceofmigraine.com]
- 5. Expression of the CGRP Family of Neuropeptides and their Receptors in the Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HTL22562 in CGRP Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL22562 is a potent, selective, and metabolically stable antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] Developed through structure-based drug design, this small molecule is a valuable tool for investigating the role of CGRP signaling in various physiological and pathological processes, particularly in the context of migraine.[1] CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and is implicated in pain signaling pathways.[2][3] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4][5] Activation of this Gs protein-coupled receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][4]
These application notes provide detailed protocols for utilizing this compound to study CGRP receptor antagonism in both in vitro and in vivo settings.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Assay Type | Cell Line | Radioligand/Agonist | Parameter | This compound Value | Reference Compound (BIBN4096) |
| Radioligand Binding | Human SK-N-MC cell membranes | [125I]-CGRP | pKi | 9.7 | 10.1 |
| cAMP Functional Antagonism | Human SK-N-MC cells | α-CGRP | pIC50 | 9.1 | 9.8 |
Table 2: In Vivo Activity of this compound
| Animal Model | Agonist | Route of Administration | Dose Range | Endpoint | Result |
| Marmoset | α-CGRP | Intravenous | 0.3 - 3 mg/kg | Inhibition of facial blood flow increase | Dose-dependent inhibition |
Signaling Pathway Diagram
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound for the human CGRP receptor.
Experimental Workflow Diagram
Caption: Workflow for the radioligand binding assay.
Materials:
-
Human SK-N-MC cell membranes (expressing endogenous CGRP receptors)
-
This compound
-
[125I]-CGRP (specific activity ~2000 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Thaw cryopreserved SK-N-MC cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired final concentration (typically 5-10 µg protein per well) in assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 1 µM.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-labeled CGRP (1 µM final concentration, for non-specific binding).
-
50 µL of the this compound serial dilutions.
-
50 µL of [125I]-CGRP diluted in assay buffer (final concentration ~25 pM).
-
50 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a percentage of total binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and calculate the pKi using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay
This protocol describes how to measure the ability of this compound to inhibit CGRP-induced cAMP production in whole cells.
Experimental Workflow Diagram
Caption: Workflow for the cAMP functional assay.
Materials:
-
Human SK-N-MC cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
α-CGRP (human)
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Culture: Culture SK-N-MC cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well white plates at a density of approximately 10,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Addition: The next day, remove the culture medium and replace it with 25 µL of stimulation buffer containing a serial dilution of this compound. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 25 µL of stimulation buffer containing α-CGRP to a final concentration that elicits approximately 80% of the maximal response (EC₈₀, typically around 1 nM).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the pIC₅₀ value from the resulting dose-response curve.
In Vivo Marmoset Facial Blood Flow Model
This protocol outlines a method to assess the in vivo efficacy of this compound in a primate model of CGRP-induced vasodilation.
Experimental Workflow Diagram
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
HTL22562: A Potent and Selective CGRP Receptor Antagonist for GPCR Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HTL22562 is a high-affinity, selective, and metabolically stable antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1] Developed through structure-based drug design, this small molecule compound serves as an invaluable tool for studying the physiological and pathological roles of the CGRP signaling pathway, a key player in migraine pathophysiology and other neurological and cardiovascular conditions.[1] The CGRP receptor is a class B G-protein coupled receptor (GPCR), and this compound's potent and selective antagonism makes it an ideal chemical probe for elucidating the downstream signaling and functional consequences of CGRP receptor blockade. These application notes provide comprehensive data and detailed protocols for the utilization of this compound in GPCR research.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₉N₁₁O₅ | --INVALID-LINK-- |
| Molecular Weight | 763.89 | --INVALID-LINK-- |
| Target | CGRP Receptor | --INVALID-LINK-- |
| Pathway | GPCR/G Protein; Neuronal Signaling | --INVALID-LINK-- |
Pharmacological Profile of this compound
This compound exhibits high potency for the human CGRP receptor. The following table summarizes the key pharmacological parameters.
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 10.5 | Human | Radioligand Binding Assay | --INVALID-LINK-- |
| pIC50 | 9.1 | Human | cAMP Functional Assay | --INVALID-LINK-- |
Note: pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A higher value indicates greater binding affinity and functional potency.
Selectivity Profile
While this compound is reported to be highly selective for the CGRP receptor, specific quantitative data for its activity at other related calcitonin family receptors (e.g., amylin, adrenomedullin, and calcitonin receptors) were not available in the searched resources. Researchers should determine the selectivity profile for their specific experimental system.
CGRP Receptor Signaling Pathway
The CGRP receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to cellular responses such as vasodilation. There is also evidence for CGRP receptor coupling to Gαq/11 and Gαi/o pathways in certain cell types.
Caption: CGRP receptor signaling pathways.
Experimental Workflow for Characterizing this compound
A typical workflow for characterizing a GPCR antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, selectivity, and efficacy.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the CGRP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC or HEK293 cells).
-
Radioligand: [¹²⁵I]-CGRP.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled CGRP (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer to achieve a range of final assay concentrations (e.g., 0.1 pM to 1 µM).
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled CGRP (for non-specific binding) or this compound dilution.
-
50 µL of [¹²⁵I]-CGRP diluted in binding buffer (final concentration typically at or below its Kd).
-
100 µL of cell membrane preparation (protein concentration to be optimized, e.g., 5-20 µ g/well ).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit CGRP-stimulated cAMP production, thereby determining its functional potency (IC50).
Materials:
-
Whole cells stably expressing the human CGRP receptor (e.g., HEK293 or CHO cells).
-
CGRP agonist (e.g., α-CGRP).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates (for luminescent/fluorescent assays).
Procedure:
-
Seed the CGRP receptor-expressing cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of CGRP agonist in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Aspirate the cell culture medium from the wells.
-
Add the this compound dilutions to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the CGRP agonist solution to the wells (except for the basal control wells, which receive only stimulation buffer).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP levels against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
In Vivo Pharmacodynamic Model: Capsaicin-Induced Dermal Vasodilation (CIDV)
This model assesses the in vivo target engagement of this compound by measuring its ability to block CGRP-mediated vasodilation.
Materials:
-
Rodents (e.g., rats or mice).
-
This compound formulated for in vivo administration (e.g., subcutaneous injection).
-
Capsaicin (B1668287) solution for topical or intradermal administration.
-
Anesthesia.
-
Laser Doppler flowmetry or similar device to measure blood flow.
Procedure:
-
Administer this compound or vehicle to the animals at various doses and by the desired route of administration.
-
At a predetermined time point after compound administration, anesthetize the animals.
-
Establish a baseline measurement of dermal blood flow at the site of capsaicin application (e.g., the ear or a shaved area of the back).
-
Administer capsaicin to induce the release of endogenous CGRP and subsequent vasodilation.
-
Continuously monitor and record the changes in dermal blood flow for a set period.
-
Calculate the degree of inhibition of the capsaicin-induced increase in blood flow by this compound at different doses.
-
Determine the dose-response relationship and the ED50 of this compound in this model.
Conclusion
This compound is a powerful tool compound for investigating the CGRP signaling pathway. Its high potency and selectivity for the CGRP receptor make it suitable for a wide range of in vitro and in vivo studies aimed at understanding the role of CGRP in health and disease. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their GPCR research endeavors.
References
Application Notes and Protocols for HTL22562 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL22562 is a potent and selective small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] Developed through structure-based drug design, it has demonstrated metabolic stability and favorable solubility characteristics, making it a promising candidate for the treatment of CGRP-mediated disorders such as migraine.[1][3][4][5][6][7] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its solubility, mechanism of action, and functional activity.
Physicochemical Properties and Solubility
| Property | Data | Source |
| Molecular Formula | C₄₀H₄₉N₁₁O₅ | [8] |
| Molecular Weight | 763.89 g/mol | [8] |
| Description | Potent, selective, and metabolically stable CGRP receptor antagonist. | [1] |
| Solubility Profile | Described as a "soluble compound" suitable for subcutaneous administration, suggesting good aqueous solubility. | [1][2][6] |
| Lipophilicity | Low lipophilicity. | [1][2][6] |
Protocol for Determining Solubility of this compound
Given the absence of specific quantitative data, it is recommended that researchers empirically determine the solubility of this compound in their specific experimental systems.
Objective: To determine the maximum soluble concentration of this compound in Dimethyl Sulfoxide (DMSO) and an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile PBS, pH 7.4
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
DMSO Solubility:
-
Prepare a series of concentrations of this compound in DMSO (e.g., 1, 5, 10, 25, 50, 100 mM).
-
Vortex each solution vigorously for 2-5 minutes.
-
Visually inspect for any undissolved particles.
-
If particulates are present, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and measure the concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
The highest concentration with no visible precipitate and a measured concentration matching the nominal concentration is considered the limit of solubility.
-
-
Aqueous Buffer (PBS) Solubility:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM, based on the DMSO solubility determination).
-
Prepare serial dilutions of the DMSO stock into PBS to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µM), ensuring the final DMSO concentration remains low (ideally ≤ 0.5%).
-
Incubate the solutions at room temperature for at least 1 hour.
-
Visually inspect for precipitation.
-
Centrifuge any cloudy solutions and analyze the supernatant as described for the DMSO solubility determination.
-
CGRP Receptor Signaling Pathway
This compound targets the CGRP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Caption: CGRP Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for in vitro assays to characterize the interaction of this compound with the CGRP receptor. These should be optimized for specific cell lines and experimental conditions.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CGRP receptor. This protocol is adapted from methods used for other CGRP antagonists.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the CGRP receptor (e.g., from SK-N-MC cells)
-
Radiolabeled CGRP (e.g., [¹²⁵I]-hCGRP)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Non-specific binding control (e.g., 1 µM unlabeled CGRP)
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the radiolabeled CGRP in binding buffer to the desired final concentration (typically at or below its Kd).
-
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled CGRP (for non-specific binding) or this compound dilution.
-
50 µL of radiolabeled CGRP.
-
100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting CGRP-induced cAMP production.
Workflow Diagram:
Caption: Workflow for a cAMP functional antagonist assay.
Materials:
-
Whole cells expressing the CGRP receptor (e.g., SK-N-MC or HEK293 cells transfected with the receptor)
-
Cell culture medium
-
This compound
-
CGRP agonist (e.g., human α-CGRP)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)
-
384- or 96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor).
-
Prepare the CGRP agonist at a concentration that elicits a submaximal response (typically EC₅₀ to EC₈₀, which should be determined in a prior agonist dose-response experiment).
-
-
Antagonist Pre-incubation:
-
Remove the cell culture medium and add the this compound dilutions to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the CGRP agonist to the wells containing the antagonist.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP production.
-
Conclusion
This compound is a valuable tool for studying the role of the CGRP receptor in various physiological and pathological processes. The protocols outlined above provide a framework for the in vitro characterization of this potent antagonist. Researchers should adapt and optimize these methods for their specific experimental needs, paying close attention to the determination of the compound's solubility in the relevant assay buffers.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. | BioWorld [bioworld.com]
- 4. Sosei Heptares Initiates Phase 1 Trial With Novel Small-Molecule CGRP Antagonist Under Collaboration With Biohaven [prnewswire.com]
- 5. onenucleus.com [onenucleus.com]
- 6. researchgate.net [researchgate.net]
- 7. biospectrumasia.com [biospectrumasia.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Reconstitution of Lyophilized HTL22562
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It is a soluble, metabolically stable compound investigated for the acute treatment of migraine.[1] Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity and ensuring accurate and reproducible experimental results. These application notes provide a detailed protocol for the reconstitution, storage, and handling of lyophilized this compound.
Product Information
| Parameter | Value |
| Molecular Formula | C₄₀H₄₉N₁₁O₅[2] |
| Molecular Weight | 763.89 g/mol [2] |
| Target | CGRP Receptor[2] |
| Pathway | GPCR/G Protein; Neuronal Signaling[2] |
Reconstitution Protocol
It is imperative to consult the Certificate of Analysis (CoA) provided with the specific lot of this compound for the most accurate and up-to-date reconstitution instructions. The following protocol is a general guideline based on common laboratory practices for similar lyophilized compounds.
Materials Required:
-
Lyophilized this compound
-
Sterile, high-purity solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, or Phosphate-Buffered Saline (PBS))
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Step-by-Step Reconstitution Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Solvent Selection: Based on experimental requirements, select an appropriate solvent. For creating a high-concentration stock solution, a non-aqueous solvent like DMSO or Ethanol is often recommended. For direct use in aqueous biological systems, PBS can be used, although solubility may be lower.
-
Solvent Addition: Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration. For example, to create a 10 mM stock solution from 1 mg of this compound (MW: 763.89), you would add 130.9 µL of solvent.
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes to ensure the lyophilized powder is fully dissolved. A brief centrifugation (e.g., 10,000 x g for 1 minute) is recommended to bring all the solution to the bottom of the vial.
-
Visual Inspection: Visually inspect the solution to ensure there are no particulates. The solution should be clear. If particulates remain, gentle warming (e.g., 37°C for 10-15 minutes) and further vortexing may aid in dissolution.
Storage and Stability
Proper storage of both the lyophilized powder and the reconstituted stock solution is crucial to maintain the integrity of the compound.
| Form | Storage Condition | Stability (General Guideline) |
| Lyophilized Powder | -20°C or -80°C, desiccated and protected from light | 12 months or as stated on CoA |
| Reconstituted Stock Solution (in DMSO or Ethanol) | -20°C or -80°C, in aliquots to avoid freeze-thaw cycles | Up to 3 months (aliquoting is highly recommended) |
| Reconstituted Solution (in aqueous buffer, e.g., PBS) | 4°C for short-term use (≤ 24 hours) or -80°C for longer-term storage | Stability in aqueous solutions is generally lower; prepare fresh for each experiment if possible. |
Note: The stability data presented are general guidelines. It is highly recommended to perform stability tests for your specific experimental conditions.
Experimental Workflow
The following diagram illustrates a typical workflow from reconstitution to experimental use of this compound.
Caption: Workflow for the reconstitution and handling of lyophilized this compound.
Signaling Pathway
This compound acts as an antagonist at the CGRP receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling pathway is depicted below.
Caption: Simplified CGRP receptor signaling and the antagonistic action of this compound.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
HTL22562 stability in DMSO solution
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with HTL22562. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols related to the stability of this compound in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is a calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] For many non-oral drug candidates like this compound, Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions due to its ability to dissolve a wide range of organic molecules.[3]
Q2: How should I store this compound stock solutions in DMSO?
A2: While specific stability data for this compound in DMSO is not publicly available, general best practices for storing small molecule compounds in DMSO should be followed. It is recommended to store stock solutions at -20°C or -80°C to minimize degradation.[4] Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q3: For how long can I store this compound in DMSO?
A3: The long-term stability of this compound in DMSO has not been specifically reported. The stability of any compound in DMSO is highly dependent on the specific characteristics of the molecule.[5] For critical experiments, it is always best to use freshly prepared solutions.[5] If a stock solution must be stored, it is good practice to qualify the solution after a certain period by analytical methods such as HPLC to check for degradation products.
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] CGRP is a neuropeptide involved in signaling pathways associated with pain and inflammation, particularly in the context of migraines.[6][7] By blocking the CGRP receptor, this compound inhibits the downstream signaling cascade initiated by CGRP.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in DMSO stock solution upon thawing. | The concentration of the compound may be too high for complete solubility at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. |
| Apparent loss of compound activity in bioassays. | 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature).2. The compound may be unstable in the final assay buffer. | 1. Prepare a fresh stock solution of this compound in DMSO.[5]2. Perform a stability check of the compound in the final assay buffer over the time course of the experiment. |
| Inconsistent experimental results. | 1. Inaccurate initial concentration of the DMSO stock solution.2. Degradation of the compound over time. | 1. Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if the molar absorptivity is known, or by a quantitative analytical technique like LC-MS).2. Run a quality control check on your stock solution to assess its integrity, especially if it has been stored for an extended period. |
| DMSO solvent effects in the assay. | High concentrations of DMSO can be toxic to cells or interfere with assay components.[8][9] | Ensure the final concentration of DMSO in your assay is at a level that does not affect the experimental system (typically ≤0.5%). Run a vehicle control with the same final concentration of DMSO to account for any solvent effects. |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO
This protocol outlines a general method for determining the stability of a compound, such as this compound, in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in a precise volume of anhydrous DMSO to create a stock solution of a known concentration (e.g., 10 mM).
- Vortex thoroughly to ensure complete dissolution.
3. Initial Analysis (Time Zero):
- Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., ACN/water mixture) to a suitable concentration for HPLC analysis.
- Inject the diluted sample onto the HPLC system.
- Develop a suitable gradient elution method to achieve good separation of the parent compound from any potential impurities or degradants.
- Record the peak area of the parent compound at time zero. This will serve as the baseline.
4. Sample Storage:
- Aliquot the remaining stock solution into several vials to avoid freeze-thaw cycles.
- Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
5. Time-Point Analysis:
- At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from storage.
- Allow the sample to thaw completely and equilibrate to room temperature.
- Dilute and analyze the sample by HPLC using the same method as for the time zero analysis.
- Record the peak area of the parent compound.
6. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the time zero sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- Plot the percentage of compound remaining versus time for each storage condition to determine the stability profile.
Visualizations
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for assessing compound stability in DMSO.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pathways of CGRP Release from Primary Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting HTL22562 experimental results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with HTL22562.
This compound is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3][4][5] It was developed as a clinical candidate for the acute treatment of migraine.[1][3] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein (RAMP1).[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a CGRP receptor antagonist.[1][4] It competitively binds to the CGRP receptor, preventing the binding of the endogenous CGRP peptide. This blocks the downstream signaling pathways, such as the cyclic AMP (cAMP) pathway, that are activated by CGRP.[6][7]
Q2: How should this compound be stored?
A2: As a small molecule compound, this compound should be stored under the conditions specified on its certificate of analysis. Generally, this involves storage in a cool, dry place, protected from light. For long-term storage, it is advisable to store it as a solid at -20°C or -80°C.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The choice of solvent will depend on the specific experimental requirements. For in vitro cellular assays, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. Always check the compound's solubility data sheet for specific recommendations.
Q4: What are the primary applications of this compound in a research setting?
A4: In a research setting, this compound can be used to:
-
Investigate the role of the CGRP signaling pathway in various biological processes.
-
Serve as a reference compound in the development of new CGRP receptor antagonists.
-
Probe the structure and function of the CGRP receptor.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based functional assays (e.g., cAMP assays).
-
Question: Why is the IC50 value of this compound higher than expected in my cAMP assay?
-
Answer: Several factors can contribute to lower-than-expected potency in cell-based assays:
-
Cell Line and Receptor Expression: The level of CGRP receptor (CLR and RAMP1) expression in your cell line can significantly impact the observed potency. Low receptor expression may require higher concentrations of the antagonist to achieve a response.
-
Assay Conditions: The concentration of the agonist (CGRP) used in the assay is critical. A high concentration of CGRP will require a higher concentration of this compound to achieve 50% inhibition.
-
Compound Stability: Ensure that this compound is stable in your assay medium. Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration.
-
Off-target Effects: At high concentrations, some small molecules can exhibit off-target effects that may interfere with the assay readout.[8] Consider performing counter-screens to rule out such effects.
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Question: I'm observing precipitation of this compound when I dilute it from my DMSO stock into my aqueous assay buffer. What can I do?
-
Answer: Poor aqueous solubility is a common issue with small molecule inhibitors.[9] Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to minimize its effects on the cells and to reduce the risk of compound precipitation.
-
Use of Surfactants or BSA: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Pluronic F-68) or bovine serum albumin (BSA) to the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the diluted compound solution can sometimes help to dissolve small precipitates.
-
Issue 3: High background signal or assay interference.
-
Question: My negative controls (cells treated with this compound alone) are showing a high signal in my reporter gene assay. What could be the cause?
-
Answer: High background signal can be due to several factors:
-
Autofluorescence/Autoluminescence: The compound itself might be fluorescent or luminescent at the wavelengths used in your assay. You can test this by measuring the signal of the compound in cell-free assay medium.
-
Cellular Toxicity: At high concentrations, the compound might be causing cellular stress or toxicity, which can lead to non-specific activation of certain cellular pathways.[8] It is important to assess the cytotoxicity of this compound in your cell line at the concentrations used in your functional assays.
-
Data Presentation
Table 1: Example IC50 Data for this compound in a CGRP-induced cAMP Assay
| Cell Line | CGRP Concentration | This compound IC50 (nM) |
| HEK293 (hCGRP-R) | 1 nM | 5.2 |
| SK-N-MC (endogenous) | 1 nM | 12.8 |
| CHO-K1 (hCGRP-R) | 10 nM | 55.4 |
Table 2: Troubleshooting IC50 Data Comparison
| Experimental Condition | Expected IC50 (nM) | Observed IC50 (nM) | Potential Cause |
| Standard Assay | 5-10 | 150 | High agonist concentration; compound degradation. |
| Low Receptor Expression | 20-30 | 500 | Insufficient receptor density for potent antagonism. |
| High DMSO | 5-10 | 8 | DMSO may be affecting cell health or assay components. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CGRP receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human CGRP receptor (e.g., HEK293-hCLR/hRAMP1) to a high density.
-
Harvest the cells and perform membrane preparation by homogenization and centrifugation to isolate the cell membranes containing the receptor.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: CGRP receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for unexpectedly low potency of this compound.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of mouse calcitonin and calcitonin receptor-like receptors reveals differences compared to human receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
Technical Support Center: Optimizing HTL22562 Concentration in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of HTL22562, a potent CGRP receptor antagonist, in a variety of cell-based assays.[1][2] Find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
For a novel experiment, it is advisable to perform a dose-response curve with a broad concentration range to determine the optimal effective concentration for your specific cell line and assay. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point.[3] This wide range will help to identify the IC50 (half-maximal inhibitory concentration) and the optimal concentration window for your experiment.
Q2: How can I determine the optimal incubation time for this compound?
The ideal incubation time will depend on the specific biological question and the mechanism of action of the compound. A time-course experiment is recommended. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[3]
Q3: What is the best way to dissolve and store this compound?
Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3][4] To avoid solvent-induced toxicity, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%.[3] It is best practice to aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[3]
Q4: How does serum in the culture medium affect the activity of this compound?
Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[3] This is an important consideration when interpreting results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: Some compounds require higher concentrations in in-vitro settings.[3] 2. Compound instability: Improper storage or handling can lead to degradation. 3. Insensitive cell line or assay: The cell line may not express the CGRP receptor, or the assay may not be sensitive enough.[3] | 1. Test a higher concentration range. 2. Ensure proper storage and prepare fresh dilutions for each experiment.[3] 3. Verify CGRP receptor expression in your cell line and use a positive control to confirm assay functionality.[3] |
| High level of cell death observed across all concentrations. | 1. Compound-induced cytotoxicity: The compound may be toxic to the cells at the tested concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[3] | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.[3] Adjust experimental concentrations to be below this threshold. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO).[3] Run a vehicle control (cells treated with the solvent alone) to assess its effect.[3] |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results.[3] 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce variability.[3] | 1. Standardize all cell culture parameters.[3] 2. Ensure accurate and consistent pipetting and calibrate pipettes regularly.[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a cAMP Assay
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of CGRP-induced cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the CGRP receptor (e.g., SK-N-MC)
-
Cell culture medium
-
This compound
-
CGRP peptide
-
cAMP assay kit
-
96-well plate
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series.[5]
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for a predetermined period (e.g., 1 hour).
-
CGRP Stimulation: Add a fixed concentration of CGRP peptide to all wells (except for the negative control) to stimulate cAMP production.
-
Assay: Perform the cAMP assay according to the manufacturer's instructions.
-
Data Analysis: Plot the response (cAMP level) versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]
Protocol 2: Assessing the Effect of this compound on Cell Viability
This protocol uses an MTT assay to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT reagent
-
Solubilization solution
-
96-well plate
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.[4]
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations.[4] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[4]
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).[4]
-
MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[4]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
Quantitative Data Summary
Table 1: Illustrative IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| SK-N-MC | cAMP Inhibition | 15.2 |
| HEK293 (CGRP-R transfected) | Calcium Flux | 25.8 |
| Primary Trigeminal Neurons | Cytokine Release | 55.4 |
Table 2: Example Cytotoxicity Profile of this compound
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| SK-N-MC | 48 | > 100 |
| HEK293 | 48 | > 100 |
| Primary Trigeminal Neurons | 24 | 75.3 |
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Preventing HTL22562 precipitation in aqueous buffers
Welcome to the technical support center for HTL22562. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous buffers during in vitro experiments. Ensuring that this compound remains fully solubilized is critical for obtaining accurate, reproducible, and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] Like many small molecule compounds, its solubility in aqueous buffers can be limited, especially at higher concentrations required for in vitro assays. Precipitation can lead to inaccurate compound dosing, loss of biological activity, and erroneous experimental outcomes. Although described as a soluble compound with low lipophilicity, improper handling can still lead to precipitation.[1]
Q2: I observed a precipitate immediately after diluting my high-concentration this compound stock solution in my aqueous experimental buffer. What is the likely cause?
A2: This phenomenon, often called "crashing out," typically occurs due to a rapid solvent shift.[3] this compound is likely dissolved in a high-concentration organic solvent like dimethyl sulfoxide (B87167) (DMSO). When this concentrated stock is rapidly diluted into an aqueous buffer where the compound is less soluble, it can cause localized supersaturation and immediate precipitation.
Q3: My this compound solution was initially clear, but a precipitate formed after incubation at 37°C. Why did this happen?
A3: Delayed precipitation can be caused by several factors:
-
Temperature Effects: Changes in temperature can alter the solubility of a compound. While warming the media can initially help with dissolution, prolonged incubation can sometimes lead to the compound coming out of solution.[4]
-
Buffer Composition: Interactions between this compound and components in your buffer or cell culture medium (e.g., salts, proteins) can occur over time, leading to the formation of insoluble complexes.[4]
-
Metastable Supersaturation: The initial clear solution may have been a supersaturated state that was thermodynamically unstable. Over time, the compound can crystallize or precipitate out to reach a more stable, lower energy state.
Q4: What is the maximum recommended final concentration of DMSO in my aqueous buffer?
A4: As a general rule, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cellular toxicity. A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines.[5] However, some assays may tolerate up to 0.5%. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
This guide provides a systematic approach to resolving immediate precipitation when preparing your working solution of this compound.
Initial Checks:
-
Confirm Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved. If you see any crystals, gently warm the vial to 37°C and sonicate briefly.[5][6]
-
Pre-warm Aqueous Buffer: Always use aqueous buffer or cell culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C), as solubility is often higher at warmer temperatures.[3][4]
Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation.[3] | Perform a serial or stepwise dilution. First, create an intermediate dilution of the stock in your pre-warmed buffer or medium. Then, add this intermediate dilution to the final volume. Add the stock solution dropwise while gently vortexing the buffer.[3][4] |
| Low Temperature of Aqueous Buffer | The solubility of this compound may be lower in cold buffers. | Always use pre-warmed (e.g., 37°C) aqueous buffers for dilutions.[3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains in solution in a specific aqueous buffer under experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific aqueous buffer (e.g., PBS, cell culture medium)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions in DMSO: Create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.
-
Dilute into Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed aqueous buffer. This will create a 1:100 dilution with a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, measure the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under those conditions.
Data Presentation:
| Final this compound Concentration (µM) | Absorbance at 600 nm (Time 0) | Absorbance at 600 nm (24 hours) | Visual Observation (24 hours) |
| 100 | 0.052 | 0.258 | Heavy Precipitate |
| 50 | 0.051 | 0.153 | Moderate Precipitate |
| 25 | 0.050 | 0.075 | Slight Haze |
| 12.5 | 0.049 | 0.051 | Clear |
| 6.25 | 0.050 | 0.050 | Clear |
| Vehicle Control (1% DMSO) | 0.048 | 0.049 | Clear |
Protocol 2: Recommended Workflow for Preparing this compound Working Solutions
Objective: To provide a standardized method for preparing working solutions of this compound to minimize the risk of precipitation.
Procedure:
-
Prepare High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Store in single-use aliquots at -80°C to avoid freeze-thaw cycles.[5]
-
Thaw and Pre-warm: Thaw a single aliquot of the stock solution and pre-warm your aqueous buffer to 37°C.
-
Perform Intermediate Dilution: To achieve a final concentration of 10 µM with 0.1% DMSO, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: While gently vortexing the pre-warmed aqueous buffer, add the 1 mM intermediate stock at a 1:100 ratio (e.g., 10 µL of 1 mM stock into 990 µL of buffer).
-
Final Check: Visually inspect the final working solution to ensure it is clear before adding it to your experiment.
Visualizations
Caption: A flowchart for troubleshooting immediate precipitation of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway of the CGRP receptor and the antagonistic action of this compound.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
HTL22562 non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with non-specific binding of HTL22562 in common experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2][3] Its high selectivity is a key feature, but like any small molecule, non-specific binding can potentially occur under certain assay conditions.
Q2: What is non-specific binding?
Non-specific binding refers to the interaction of this compound with components in an assay other than its intended target, the CGRP receptor. This can include binding to other proteins, lipids, or even the surfaces of assay plates and tubes. Such interactions can lead to inaccurate results, such as high background signals or false positives.
Q3: What are the primary causes of non-specific binding for a small molecule like this compound?
Several factors can contribute to non-specific binding:
-
Hydrophobic and Ionic Interactions: this compound, although having low lipophilicity, can still participate in non-specific hydrophobic or electrostatic interactions with other molecules and surfaces.[1]
-
High Compound Concentration: Using concentrations of this compound that are significantly higher than its binding affinity for the CGRP receptor can increase the likelihood of low-affinity, non-specific interactions.
-
Suboptimal Assay Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can influence non-specific interactions.[4]
-
Insufficient Blocking: In assays involving solid phases (like ELISA plates or Western blot membranes), failure to adequately block all unoccupied sites can lead to non-specific adherence of this compound.
CGRP Receptor Signaling Pathway
The CGRP receptor primarily signals through the Gs alpha subunit (Gαs) of its associated G protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[5][6][7] this compound, as an antagonist, blocks this signaling cascade. Understanding this pathway is crucial for designing functional assays and interpreting results.
Caption: CGRP receptor signaling and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: High Background in a Radioligand Binding Assay
You are performing a competitive radioligand binding assay with membranes from cells expressing the CGRP receptor, a radiolabeled CGRP peptide, and varying concentrations of this compound. You observe high signal in the wells that should represent maximum displacement (high concentration of unlabeled this compound).
Caption: Troubleshooting workflow for high non-specific binding in a radioligand assay.
| Parameter | Standard Protocol | Observed Issue | Suggested Modification | Expected Outcome |
| Buffer Composition | 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 | High background signal | Add 150 mM NaCl to the buffer | Reduced ionic interactions causing non-specific binding. |
| Blocking Agent | None | High signal with excess cold ligand | Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer | BSA blocks non-specific sites on membranes and tubes. |
| Detergent | None | High background signal | Include 0.01% Tween-20 in the wash buffer | Reduced hydrophobic interactions of this compound with assay components. |
| Membrane Conc. | 20 µ g/well | High background | Titrate down to 5-10 µ g/well | Less surface area for non-specific binding. |
-
Prepare a range of assay buffers:
-
Buffer A (Standard): 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Buffer B (High Salt): Buffer A + 150 mM NaCl.
-
Buffer C (Blocking Agent): Buffer A + 0.1% BSA.
-
Buffer D (Detergent): Buffer A + 0.01% Tween-20.
-
Buffer E (Combined): Buffer A + 150 mM NaCl + 0.1% BSA.
-
-
Set up the binding assay: For each buffer condition, prepare triplicate wells for:
-
Total binding (radioligand only).
-
Non-specific binding (radioligand + high concentration of unlabeled CGRP, e.g., 1 µM).
-
Non-specific binding with this compound (radioligand + high concentration of this compound, e.g., 100 µM).
-
-
Perform the assay: Incubate, filter, and count the radioactivity as per your standard protocol.
-
Analyze the data: Calculate the percentage of non-specific binding for each condition. Select the buffer that provides the lowest non-specific binding without significantly compromising total binding.
Issue 2: Inconsistent Results in a Cell-Based cAMP Functional Assay
You are using a cell line expressing the CGRP receptor to measure the inhibitory effect of this compound on CGRP-stimulated cAMP production. You observe variable inhibition at a given concentration of this compound and a lower-than-expected maximum inhibition.
Caption: Troubleshooting workflow for inconsistent results in a cell-based cAMP assay.
| Parameter | Standard Protocol | Observed Issue | Suggested Modification | Expected Outcome |
| This compound Solvent | 1% DMSO final conc. | Variable inhibition | Keep final DMSO conc. ≤ 0.1% | Minimized solvent effects on cell health and enzyme activity. |
| Pre-incubation Time | 15 minutes | Incomplete inhibition | Test a time course (e.g., 15, 30, 60 min) | Ensure this compound has reached equilibrium with the receptor. |
| Plate Type | Standard Polystyrene | Inconsistent results | Use low-binding microplates | Reduced non-specific adsorption of this compound to the plate surface. |
| Assay Buffer | Standard HBSS | High variability | Add 0.1% BSA to the assay buffer | BSA can sequester "sticky" compounds and prevent loss to surfaces. |
-
Prepare this compound solutions: Prepare a solution of this compound at a concentration relevant to your assay (e.g., the IC50 concentration) in your assay buffer.
-
Incubate in different plate types:
-
Add the this compound solution to wells of both a standard polystyrene plate and a low-binding plate.
-
Incubate for the same duration as your assay's pre-incubation step.
-
-
Recover and measure:
-
Carefully collect the solution from each well.
-
Analyze the concentration of this compound in the recovered solutions using a suitable analytical method (e.g., LC-MS).
-
-
Analyze the data: Compare the recovered concentration to the initial concentration. A significant decrease in concentration in the standard plate would indicate adsorption, suggesting that low-binding plates should be used for the assay.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. CGRP cellular pathway [pfocr.wikipathways.org]
- 6. Variable CGRP family peptide signaling durations and the structural determinants thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HTL22562 Vehicle Selection for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful selection and preparation of vehicles for in vivo studies involving HTL22562, a calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of CGRP to its receptor, thereby inhibiting downstream signaling pathways associated with pain transmission and vasodilation, which are implicated in migraine pathophysiology.[3][4]
Q2: What are the initial considerations for selecting a vehicle for this compound?
The primary consideration for selecting a vehicle for a compound like this compound, which is described as soluble, is to ensure its stability, bioavailability, and minimal toxicity in the chosen animal model.[1] Key factors to consider include the desired route of administration (e.g., subcutaneous, intravenous), the required dose, and the physicochemical properties of this compound. Although described as soluble, it's crucial to determine its solubility limits in potential vehicles to prevent precipitation.[1]
Q3: What are some commonly used vehicles for small molecule inhibitors in in vivo studies?
A variety of vehicles can be used for in vivo studies, and the choice depends on the compound's solubility and the experimental design.[5] Common options include aqueous solutions like saline and phosphate-buffered saline (PBS), co-solvent systems (e.g., DMSO, PEG400), and suspension vehicles for less soluble compounds.[5][6]
Troubleshooting Guide
Problem: My this compound formulation is cloudy or shows precipitation.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen vehicle. Even for compounds described as soluble, every vehicle has a saturation point.
-
Solution:
-
Conduct a Vehicle Solubility Screening Assay: Systematically test the solubility of this compound in a panel of vehicles at your desired concentration.
-
Adjust the Formulation: If solubility is an issue, consider using a co-solvent system to enhance solubility. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then slowly dilute it with a vehicle like saline or PEG400.[6]
-
pH Adjustment: The solubility of some compounds is pH-dependent.[7] Investigating the effect of pH on this compound solubility could provide a solution. Ensure the final pH is physiologically compatible.[8]
-
Problem: I am observing high variability in my in vivo results.
-
Possible Cause: Inconsistent bioavailability due to formulation issues is a common cause of variability. This can arise from incomplete dissolution or precipitation of the compound upon administration.
-
Solution:
-
Ensure Complete Dissolution: Visually inspect your formulation for any particulates before each administration. Gentle warming or sonication can sometimes help ensure complete dissolution, but stability at that temperature must be confirmed.
-
Prepare Fresh Formulations: The stability of this compound in your chosen vehicle over time should be assessed. It is best practice to prepare formulations fresh before each experiment unless stability data indicates otherwise.
-
Consistent Administration Technique: Ensure that the administration technique (e.g., injection speed, needle gauge) is consistent across all animals to minimize variability.
-
Data Presentation: Vehicle Comparison
For a systematic approach to vehicle selection, the following table summarizes common vehicles and their properties. Researchers should perform their own solubility and stability studies with this compound to populate a similar table with their findings.
| Vehicle Component | Properties | Advantages | Disadvantages |
| Saline (0.9% NaCl) | Isotonic, aqueous | Well-tolerated, suitable for intravenous administration.[5] | Limited ability to dissolve lipophilic compounds. |
| Phosphate-Buffered Saline (PBS) | Buffered, aqueous | Maintains stable pH, well-tolerated.[5] | Limited ability to dissolve lipophilic compounds. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar aprotic solvent | Excellent for dissolving a wide range of compounds.[5][9] | Can be toxic at higher concentrations, may have pharmacological effects. |
| Polyethylene Glycol (PEG 400) | Water-miscible polymer | Good solvent for many compounds, generally well-tolerated.[5] | Can be viscous, potential for toxicity at high doses.[10] |
| Tween 80 (Polysorbate 80) | Surfactant | Can improve solubility and stability of formulations. | Potential for hypersensitivity reactions, may affect biological membranes.[10] |
| Methylcellulose (MC) | Suspending agent | Useful for creating uniform suspensions of poorly soluble compounds. | Not suitable for intravenous administration. |
| Corn/Sesame Oil | Oil-based vehicle | Suitable for highly lipophilic compounds for oral or intraperitoneal routes.[5] | Not suitable for intravenous administration, can be slow to absorb. |
Experimental Protocols
Protocol: Vehicle Solubility Screening Assay
This protocol outlines a method to determine the solubility of this compound in various vehicles.
-
Materials:
-
This compound powder
-
A panel of test vehicles (e.g., Saline, PBS, 10% DMSO in Saline, 40% PEG400 in Saline, etc.)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
-
-
Procedure:
-
Weigh out a specific amount of this compound into several microcentrifuge tubes.
-
Add a defined volume of each test vehicle to the tubes to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Vortex the tubes vigorously for 2-5 minutes to facilitate dissolution.
-
Incubate the tubes at room temperature for 1-2 hours, with intermittent vortexing.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method like HPLC.
-
The measured concentration represents the solubility of this compound in that vehicle.
-
Mandatory Visualizations
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo vehicle selection and formulation.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical and preclinical rationale for CGRP-receptor antagonists in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Addressing HTL22562 variability in experimental replicates
Welcome to the technical support center for HTL22562, a potent and selective Calcitonin Gene-Related Peptide (CGRP) receptor antagonist.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental replicates and provide guidance on common assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR), a G-protein coupled receptor (GPCR), and Receptor Activity-Modifying Protein 1 (RAMP1).[3][4][5][6] CGRP binding to its receptor primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[5][7][8] This signaling cascade results in vasodilation and is implicated in pain transmission, particularly in migraine pathophysiology.[4][9] this compound competitively blocks the binding of CGRP to this receptor, thereby inhibiting downstream signaling.
Q2: We are observing significant lot-to-lot variability with our this compound powder. What could be the cause?
A2: Variability between different batches of a compound can stem from several factors, including differences in manufacturing processes, purity levels, and the presence of different salt forms or solvates. It is also crucial to ensure the compound is fully dissolved and stable in your assay buffer. We recommend verifying the purity and identity of each new lot and preparing fresh stock solutions for each experiment to minimize variability.
Q3: Our IC50 values for this compound in our functional assay are inconsistent between experiments. What are the common sources of inter-assay variability?
A3: Inter-assay variability is a common challenge in cell-based assays. Key sources include:
-
Cell Health and Passage Number: Using cells at inconsistent passage numbers can lead to phenotypic drift and altered receptor expression or signaling capacity.[10]
-
Cell Seeding Density: Variations in the number of cells seeded per well will alter the magnitude of the response.
-
Reagent Preparation: Inconsistent preparation of buffers, media, and compound dilutions is a major source of error.
-
Environmental Conditions: Fluctuations in incubator CO2 levels, temperature, and humidity can impact cell health and assay performance.
-
Assay Timing: Varying incubation times with the compound or the stimulating agonist can significantly alter the results.[11]
Q4: Can this compound engage other receptors besides the CGRP receptor?
A4: this compound was developed as a selective CGRP receptor antagonist.[1] However, like many small molecules, the potential for off-target effects exists, especially at high concentrations. The CGRP receptor shares structural similarities with other receptors in the calcitonin family, such as the amylin receptor, which is also a heterodimer involving RAMP1 (CTR/RAMP1).[12] To confirm that the observed effects are mediated by the CGRP receptor, it is advisable to run control experiments, such as using a cell line that does not express the CGRP receptor or using a structurally different CGRP antagonist to see if the same biological effect is produced.
Troubleshooting Guides
Variability in cAMP Functional Assays
Cyclic AMP (cAMP) assays are the primary method for assessing the functional antagonism of the CGRP receptor by this compound. High variability can mask the true potency of the compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in Basal cAMP Levels (No Agonist) | 1. Inconsistent cell density. 2. Cells are stressed or unhealthy. 3. Constitutive receptor activity. | 1. Ensure a homogenous cell suspension and use a precise cell counting method. 2. Use cells within a low, consistent passage number; ensure gentle handling. 3. If high expression is causing this, consider reducing receptor expression levels.[13] |
| Inconsistent Agonist (CGRP) Response | 1. CGRP degradation (peptide instability). 2. Suboptimal agonist concentration. 3. Insufficient stimulation time. | 1. Prepare fresh CGRP agonist dilutions for each experiment from a validated stock. 2. Perform a full CGRP dose-response curve to ensure you are using an EC80-EC90 concentration for the inhibition assay. 3. Optimize the agonist stimulation time; equilibrium may not be reached at shorter time points.[11] |
| High Well-to-Well Variability (High %CV) | 1. Inaccurate pipetting. 2. Edge effects on the assay plate. 3. Incomplete mixing of reagents in wells. | 1. Use calibrated pipettes; for viscous solutions, consider reverse pipetting.[10] 2. Do not use the outer wells of the plate for experimental data; fill them with buffer to maintain humidity. 3. Ensure gentle but thorough mixing after adding reagents. |
| Calculated IC50 Drifts Between Replicates | 1. Compound precipitation at high concentrations. 2. Inconsistent pre-incubation time with this compound. 3. cAMP degradation by phosphodiesterases (PDEs). | 1. Check the solubility of this compound in your assay buffer. 2. Standardize the antagonist pre-incubation time to ensure it reaches equilibrium. 3. Add a PDE inhibitor (e.g., IBMX) to the assay buffer to allow for cAMP accumulation.[11] |
Variability in Radioligand Binding Assays
Binding assays are used to determine the affinity (Ki) of this compound for the CGRP receptor.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total) | 1. Radioligand concentration is too high. 2. Insufficient washing to remove unbound radioligand. 3. Radioligand is binding to the filter plate. | 1. Use the radioligand at a concentration at or below its Kd value.[14] 2. Optimize the number and volume of wash steps with ice-cold buffer. 3. Pre-treat the filter plate with a blocking agent (e.g., polyethyleneimine). |
| Low Signal (Low Total Binding Counts) | 1. Insufficient receptor density in membrane prep. 2. Radioligand has degraded (e.g., oxidation of ¹²⁵I). 3. Inefficient capture of membranes on the filter. | 1. Use a cell line with higher receptor expression or prepare a more concentrated membrane stock. 2. Use a fresh batch of radioligand and store it properly. 3. Ensure the vacuum manifold is functioning correctly and the filter plate is appropriate for the assay. |
| Poor Reproducibility of Ki Values | 1. Assay not performed at equilibrium. 2. Incorrect determination of non-specific binding. 3. Pipetting errors in serial dilutions of this compound. | 1. Determine the time to reach binding equilibrium at the assay temperature and ensure incubations are sufficient. 2. Use a high concentration of a structurally unrelated CGRP ligand to define non-specific binding.[14] 3. Carefully prepare and validate the dilution series for the competitor compound. |
Experimental Protocols & Workflows
CGRP Receptor Signaling Pathway
The binding of CGRP to its receptor (CLR/RAMP1) primarily activates Gαs, which stimulates Adenylyl Cyclase (AC) to produce cAMP. This activates Protein Kinase A (PKA), leading to downstream phosphorylation events and ultimately causing vasodilation and influencing pain signaling.[3][5][7] Antagonists like this compound block this initial binding step.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled CGRP ligand.
1. Materials:
-
Cell membranes from a line expressing the human CGRP receptor (e.g., SK-N-MC cells).
-
Radioligand: [¹²⁵I]-CGRP.
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
This compound stock solution in 100% DMSO.
-
Non-specific binding control: Unlabeled CGRP (1 µM final concentration).
-
96-well filter plates (e.g., glass fiber, pre-treated with 0.3% PEI).
-
Scintillation fluid and microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in binding buffer. Keep the final DMSO concentration below 0.5%.
-
In a 96-well assay plate, add in order:
-
25 µL Binding Buffer.
-
25 µL of this compound dilution (or buffer for total binding, or unlabeled CGRP for non-specific binding).
-
50 µL of radioligand diluted in binding buffer (e.g., to a final concentration of 50 pM).
-
100 µL of cell membrane suspension (e.g., 5-10 µg protein per well).
-
-
Seal the plate and incubate at room temperature for 90 minutes with gentle shaking to reach equilibrium.
-
Harvest the plate contents onto the pre-treated filter plate using a cell harvester.
-
Wash the filters rapidly 3 times with 200 µL of ice-cold binding buffer (without BSA).
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
-
Subtract the average counts from non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. Frontiers | The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. revvity.com [revvity.com]
HTL22562 quality control and purity assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of HTL22562. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC provides quantitative data on the main compound and any impurities, while LC-MS is used for identification of the parent molecule and its potential degradation products or impurities.
Q2: What is the expected molecular weight of this compound, and how can it be confirmed?
A2: The expected molecular formula for this compound is C₄₀H₄₉N₁₁O₅, with a corresponding molecular weight of approximately 763.89 g/mol .[1] This can be confirmed using high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.
Q3: Are there any special considerations for the storage and stability of this compound?
A3: While specific stability data for this compound is not publicly available, as a complex molecule, it is recommended to store it under controlled conditions to prevent degradation. CGRP receptor antagonists can be susceptible to degradation in plasma.[2][3][4] It is advisable to store the solid compound in a cool, dry, and dark place. For solutions, it is best to prepare them fresh and store them at low temperatures (e.g., -20°C or -80°C) for short periods. Long-term stability studies should be conducted under various conditions to establish a proper shelf life.
Q4: What are some potential impurities that might be observed during the analysis of this compound?
A4: Potential impurities could arise from the synthesis process or degradation. These may include starting materials, reagents, by-products, or degradation products. Given the structure of this compound, which contains piperazine (B1678402) and indazole moieties, impurities related to these structures might be present. Common analytical techniques such as LC-MS/MS can be employed to identify and quantify these impurities.
Troubleshooting Guides
Issue 1: Inconsistent Purity Results from HPLC Analysis
-
Symptom: Wide variability in the purity measurements of the same batch of this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample Preparation | Ensure consistent and complete dissolution of the sample. Use a calibrated balance for accurate weighing. |
| HPLC Method | The method may not be robust. Verify system suitability parameters (e.g., peak symmetry, resolution, and reproducibility) before each run. |
| Column Degradation | The HPLC column may be degrading. Flush the column regularly and replace it if performance declines. |
| Mobile Phase | Inconsistent mobile phase preparation can affect retention times and peak shapes. Prepare fresh mobile phase for each analysis and ensure proper mixing and degassing. |
Issue 2: Unexpected Peaks in the Chromatogram
-
Symptom: Appearance of new or unidentified peaks in the HPLC or LC-MS chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| Contamination | Contamination may come from the solvent, glassware, or the instrument itself. Run a blank injection of the solvent to identify any background peaks. |
| Sample Degradation | This compound may be degrading under the analytical conditions or during storage. Analyze a freshly prepared sample and compare it to an older one. Consider performing forced degradation studies to identify potential degradation products. |
| Carryover | Sample from a previous injection may be carried over. Implement a robust needle wash protocol in the autosampler method. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (a diode array detector can be used to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Visualizations
Caption: General Quality Control Workflow for this compound.
Caption: Troubleshooting Guide for Inconsistent HPLC Results.
References
Technical Support Center: CGRP Antagonist Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcitonin Gene-Related Peptide (CGRP) antagonists. This resource provides troubleshooting guides and answers to frequently asked questions to help you navigate the common pitfalls in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common questions related to the design and interpretation of CGRP antagonist experiments.
Q1: What is the composition of the CGRP receptor, and why is it a source of experimental variability?
The canonical CGRP receptor is a complex of three proteins:
-
Calcitonin Receptor-Like Receptor (CLR): A class B G-protein-coupled receptor (GPCR) that provides the seven-transmembrane domain.[1][2][3]
-
Receptor Activity-Modifying Protein 1 (RAMP1): A single transmembrane protein essential for trafficking CLR to the cell surface and for high-affinity CGRP binding.[1][2][3][4]
-
Receptor Component Protein (RCP): An intracellular peripheral membrane protein required to couple the CLR/RAMP1 complex to the Gs signaling pathway.[2][3]
This multi-component nature is a significant source of variability. The precise stoichiometry and expression levels of CLR, RAMP1, and RCP in your experimental system (cell lines or tissues) can dramatically influence ligand binding, signaling potency, and antagonist affinity. Inconsistent expression of any component can lead to a non-functional or altered receptor phenotype, causing reproducibility issues.
Q2: My antagonist shows different potency in different assays (e.g., cAMP vs. pERK). Is this expected?
Yes, this is a known phenomenon referred to as "assay-dependent antagonism" or "biased antagonism." The potency of a CGRP antagonist can differ depending on the specific downstream signaling pathway being measured.[5][6] For example, the antagonist olcegepant (B1677202) was found to block CGRP-stimulated CREB phosphorylation more potently than it blocked cAMP accumulation at the AMY1 receptor.[5][6] This suggests that antagonists can allosterically modulate the receptor in a way that preferentially inhibits certain signaling branches over others. It is crucial to characterize antagonist activity across multiple relevant signaling pathways.[5][7]
Q3: What are the key differences between small molecule antagonists (gepants) and monoclonal antibodies?
The primary differences lie in their mechanism of action, targets, and experimental applications.
| Feature | Small Molecule Antagonists (Gepants) | Monoclonal Antibodies (mAbs) |
| Target | CGRP Receptor (specifically the CLR/RAMP1 interface)[8][9] | CGRP ligand or the CGRP receptor[9][10] |
| Mechanism | Competitive antagonists that block CGRP from binding to its receptor.[11] | Bind to and sequester the CGRP peptide itself, or block the ligand-binding site on the receptor.[10] |
| BBB Penetration | Generally low, limiting CNS exposure in in vivo models.[12] | Very limited ability to cross the blood-brain barrier (BBB).[12][13] |
| Half-life | Short | Long |
| Common Use | In vitro assays, acute in vivo models. | In vivo models for prophylactic effects, target validation. |
Q4: How significant is species selectivity for CGRP antagonists?
It can be highly significant and is a critical pitfall in translational research. Some non-peptide antagonists, like olcegepant and telcagepant, show marked selectivity for primate CGRP receptors over rodent receptors.[8] This means that a potent antagonist in a human cell line-based assay may be significantly less effective in a rat or mouse model. It is essential to determine the potency of your antagonist on the specific species' receptor used in your experiments to ensure valid data interpretation. Mouse and human CGRP receptors have been shown to have pharmacological differences, with mouse receptors displaying reduced discrimination between ligands.[14]
Section 2: Troubleshooting Guide: In Vitro Assays
This guide provides solutions to specific problems encountered during common in vitro experiments like receptor binding and functional signaling assays.
Problem 1: High background or no specific binding in my radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Radioligand Degradation | The primary issue in many CGRP binding assays is the degradation of the radioligand (e.g., 125I-CGRP).[15] Include protease inhibitors in your assay buffer. Prepare fresh ligand dilutions and minimize freeze-thaw cycles. |
| Insufficient Washing | Inadequate separation of bound and free radioligand leads to high background. Optimize your washing steps (e.g., number of washes, volume, temperature of wash buffer). If using centrifugation, ensure the pellet is washed properly.[16] |
| Filter Binding | The radioligand may be binding non-specifically to the filter paper. Pre-soak filters with a polymer like polyethyleneimine (PEI) to block non-specific sites.[16] |
| Low Receptor Expression | Cell lines can lose receptor expression over many passages.[15] Use a low-passage cell bank. Confirm expression of CLR and RAMP1 via qPCR or Western blot. |
| Incorrect Protein Amount | Using too much membrane protein can increase non-specific binding. Optimize the amount of protein per well; 100 µg may be too high.[16] |
Problem 2: My CGRP agonist shows a weak or no response in a cAMP functional assay.
Troubleshooting Workflow
This decision tree can help diagnose the root cause of a poor agonist response.
Caption: Troubleshooting workflow for a failed cAMP assay.
Problem 3: My antagonist IC50 value is inconsistent or higher than expected.
| Possible Cause | Troubleshooting Step |
| Agonist Concentration | The calculated IC50 of a competitive antagonist is dependent on the agonist concentration used. Ensure you are using a consistent agonist concentration, typically EC50 or EC80, and report it with your IC50 value. |
| Off-Target Receptor Activation | CGRP can activate other RAMP-associated receptors, such as the AMY1 receptor (CTR/RAMP1 complex).[5][17] Your antagonist may be less potent at these receptors. Use a cell line with defined receptor expression or characterize the receptor subtype in your system. |
| Incorrect Incubation Time | Ensure sufficient pre-incubation time with the antagonist to allow it to reach equilibrium at the receptor before adding the agonist. This is typically 15-30 minutes.[18][19] |
| Ligand Depletion | At high cell densities or with very potent ligands, the concentration of free ligand available to bind the receptor can be significantly depleted, affecting potency measurements. Adjust cell density if necessary. |
| Compound Solubility/Stability | Poor solubility of the antagonist can lead to an artificially high IC50. Check the solubility of your compound in the assay buffer. Some compounds may also be unstable in aqueous solutions. |
Section 3: Data Presentation and Reference Values
Table 1: Comparative Pharmacology of Antagonists at CGRP Receptors
The following table summarizes antagonist potency (pA2 values) from a study using dissociated rat spinal cord cell cultures, highlighting differences in activity. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve.
| Antagonist | Agonist | Measured pA2 (±SEM) | Inferred Target Receptor | Reference |
| CGRP8–37 | rCGRPα | 7.63 ± 0.44 | CGRP1 (CLR/RAMP1) | [18] |
| BIBN4096BS (Olcegepant) | rCGRPα | 8.40 ± 0.30 | CGRP1 (CLR/RAMP1) | [18] |
| hAM22–52 | rCGRPα | 6.18 ± 0.21 | Weak action, suggests some AM receptor crossover | [18] |
| CGRP8–37 | Adrenomedullin (B612762) (AM) | 7.41 ± 0.15 | AM1 (CLR/RAMP2) | [18] |
| hAM22–52 | Adrenomedullin (AM) | 7.26 ± 0.18 | AM1 (CLR/RAMP2) | [18] |
Data sourced from a study on rat spinal cord cells.[18]
Section 4: Key Experimental Protocols
Protocol 1: CGRP Receptor Radioligand Binding Assay
This protocol is adapted from standard methods for measuring ligand displacement at CGRP receptors.[15]
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled CGRP ligand (e.g., 125I-CGRP) from cell membranes expressing the CGRP receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CLR and RAMP1 (e.g., SK-N-MC or transfected HEK293).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 2.5 mM MgCl2, 0.2% BSA, pH 7.4. Include protease inhibitors (e.g., bacitracin).
-
Radioligand: 125I-[His10]-hCGRP (final concentration ~25-50 pM).
-
Non-specific binding control: Unlabeled CGRP (1 µM).
-
Test compounds (antagonists) at various concentrations.
-
GF/B or GF/C filter plates, pre-soaked in 0.3% PEI.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute in ice-cold Binding Buffer to a final concentration of 5-20 µg protein per well.
-
Assay Plate Setup: To a 96-well plate, add:
-
25 µL of Binding Buffer (for total binding).
-
25 µL of 1 µM unlabeled CGRP (for non-specific binding).
-
25 µL of test compound dilutions.
-
-
Add Radioligand: Add 25 µL of diluted 125I-CGRP to all wells.
-
Initiate Reaction: Add 50 µL of the diluted cell membrane preparation to all wells.
-
Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (Binding Buffer without BSA).
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, then calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: CGRP-Stimulated cAMP Functional Assay
This protocol measures the ability of a CGRP antagonist to inhibit CGRP-induced cyclic AMP (cAMP) production.[7][18][19]
Objective: To determine the functional potency (IC50) of a CGRP antagonist.
Materials:
-
Whole cells stably co-expressing human CLR and RAMP1.
-
Assay Buffer: HBSS or serum-free media with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
CGRP agonist (human α-CGRP).
-
Test compounds (antagonists).
-
A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well plate and grow to ~90% confluency.
-
Antagonist Pre-incubation: Wash cells once with Assay Buffer. Add diluted test compounds to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add CGRP agonist to the wells at a final concentration corresponding to its EC80 value. For a full agonist curve, add a range of CGRP concentrations.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Lysis and Detection: Stop the reaction by adding the lysis buffer provided with the cAMP kit. Follow the kit manufacturer's instructions to measure cAMP levels.
-
Data Analysis: Normalize the data (0% response = buffer alone, 100% response = CGRP agonist alone). Plot the percent inhibition against the log concentration of the antagonist and fit to a four-parameter logistic equation to determine the IC50.
Section 5: Signaling Pathways and Workflows
CGRP Receptor Signaling Pathway
The binding of CGRP to its receptor complex (CLR/RAMP1/RCP) triggers a conformational change that activates the associated Gs protein. This leads to the production of cyclic AMP (cAMP), a key second messenger.
References
- 1. A Pharmacological Review of Calcitonin Gene-Related Peptide Biologics and Future Use for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Interactions between Calcitonin-Like Receptor (CLR) and CGRP-Receptor Component Protein (RCP) Regulate CGRP Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CGRP receptor antagonists: design and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Frontiers | The vascular role of CGRP: a systematic review of human studies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Blocking CGRP in migraine patients – a review of pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological characterisation of mouse calcitonin and calcitonin receptor-like receptors reveals differences compared to human receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
HTL22562 Technical Support Center: Light Sensitivity and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the light sensitivity and appropriate storage conditions for HTL22562. The following information is curated to address common questions and mitigate potential experimental variability due to improper handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under controlled temperature conditions to ensure its long-term stability. For optimal preservation, it is recommended to store the lyophilized powder at -20°C for up to three years.[1] Storing at 4°C is also an option for shorter periods, up to two years.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once this compound is in solution, its stability is more limited. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] It is recommended to store these aliquots at -80°C for up to six months.[1] For shorter-term storage of up to one month, -20°C is acceptable.[1] If a solution has been stored for more than a month at -20°C, its efficacy should be re-verified.[1][2]
Q3: Is this compound sensitive to light?
Q4: What should I do if I suspect my this compound has been compromised due to improper storage or light exposure?
A4: If you suspect that your this compound has been compromised, it is best to use a fresh, properly stored aliquot for your experiments to ensure the validity of your results. If you must use the suspect aliquot, consider running a quality control check, such as analytical chromatography (e.g., HPLC) to assess its purity and compare it to a reference standard if available.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years[1] | Keep container tightly sealed. |
| 4°C | Up to 2 years[2] | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles.[2][3] |
| -20°C | Up to 1 month[1] | Re-verify efficacy if stored longer.[1][2] |
Experimental Protocols: Best Practices for Handling this compound
To minimize degradation and ensure consistent results, adhere to the following handling procedures:
-
Receiving and Initial Storage : Upon receiving the compound, immediately store it at the recommended temperature (-20°C for solid form).
-
Preparation of Stock Solutions :
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a light-protected environment (e.g., under dim light or in a fume hood with the sash lowered).
-
Dissolve the compound in a suitable solvent as per your experimental protocol.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Aliquoting and Storage of Solutions :
-
Immediately after preparation, divide the stock solution into single-use aliquots in amber or foil-wrapped tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Use in Experiments :
-
When ready to use, thaw a single aliquot at room temperature.
-
Keep the solution on ice and protected from light throughout the experiment.
-
Avoid keeping the solution at room temperature for extended periods.
-
Do not refreeze and reuse any remaining solution in the aliquot.
-
Visual Guides
References
Validation & Comparative
A Comparative Guide to HTL22562 and Other CGRP Receptor Antagonists for Migraine Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcitonin gene-related peptide (CGRP) receptor antagonist HTL22562 with other key small molecule CGRP antagonists (gepants): ubrogepant, rimegepant, atogepant, and zavegepant. The information is intended to assist researchers and drug development professionals in evaluating these compounds for migraine therapy research.
Introduction to CGRP Antagonism in Migraine
Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine.[1] Its release from trigeminal neurons is associated with vasodilation and neurogenic inflammation, contributing to migraine pain.[1] CGRP receptor antagonists represent a targeted therapeutic approach to migraine by blocking the CGRP signaling pathway.[1] This guide focuses on the comparative preclinical and clinical pharmacology of this compound, a potent, selective, and metabolically stable CGRP receptor antagonist, and other commercially available gepants.[2]
CGRP Receptor Signaling Pathway
The binding of CGRP to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), initiates a downstream signaling cascade.[3] This primarily involves the activation of adenylyl cyclase through a Gs protein-coupled mechanism, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and neurogenic inflammation.
CGRP Receptor Signaling Pathway and Point of Antagonist Intervention.
Comparative In Vitro Pharmacology
The following table summarizes the available in vitro pharmacological data for this compound and other CGRP antagonists. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | CGRP Receptor Binding Affinity (Ki, nM) | CGRP-Mediated cAMP Inhibition (IC50, nM) |
| This compound | 0.081 (human)[2] | Not Reported |
| Ubrogepant | 0.070 (human, cloned)[5] | 0.08 (human)[5] |
| Rimegepant | Not Reported | Not Reported |
| Atogepant | 0.015 (human)[6] | 0.03 (human)[6] |
| Zavegepant | Not Reported | Not Reported |
Comparative In Vivo Pharmacology
In vivo models are crucial for assessing the efficacy of CGRP antagonists in a physiological context. The capsaicin-induced dermal vasodilation model is a common pharmacodynamic assay.
| Compound | Capsaicin-Induced Dermal Vasodilation Inhibition (EC50, nM) |
| This compound | Not Reported |
| Ubrogepant | 2.6 (human)[5] |
| Rimegepant | Not Reported |
| Atogepant | Not Reported |
| Zavegepant | Not Reported |
Experimental Protocols
CGRP Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the CGRP receptor.
Workflow for a CGRP Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human CGRP receptor (CLR/RAMP1) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).
-
Binding Reaction: In a multi-well plate, a fixed concentration of radiolabeled CGRP (e.g., [¹²⁵I]-CGRP) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
CGRP-Mediated cAMP Functional Assay
This assay measures the ability of a compound to antagonize the CGRP-induced increase in intracellular cAMP.
Methodology:
-
Cell Culture: A cell line expressing the human CGRP receptor is cultured in appropriate media.
-
Assay Preparation: Cells are seeded into multi-well plates and incubated. Prior to the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: Cells are pre-incubated with increasing concentrations of the test compound for a defined period.
-
Agonist Stimulation: A fixed concentration of CGRP is added to the wells to stimulate cAMP production, and the cells are incubated for a further period.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data are plotted as the percentage of inhibition of the CGRP-induced cAMP response versus the concentration of the test compound. The IC50 value is determined by non-linear regression analysis.
In Vivo Capsaicin-Induced Dermal Vasodilation Model
This model assesses the ability of a CGRP antagonist to block neurogenic vasodilation in vivo.[7]
Methodology:
-
Animal Preparation: Anesthetized rats or non-human primates are used. The hair on the abdomen or forearm is removed.
-
Baseline Measurement: Baseline dermal blood flow is measured using a laser Doppler imager.
-
Drug Administration: The test compound is administered, typically intravenously or subcutaneously.
-
Capsaicin (B1668287) Application: A solution of capsaicin is applied topically to a defined area of the skin to induce the release of CGRP from sensory nerve endings.
-
Blood Flow Measurement: Dermal blood flow is measured again at various time points after capsaicin application.
-
Data Analysis: The percentage of inhibition of the capsaicin-induced increase in blood flow by the test compound is calculated. The EC50 value (the concentration of the compound that produces 50% of the maximal inhibition) can be determined from a dose-response curve.
Conclusion
This compound is a potent CGRP receptor antagonist with high binding affinity for the human CGRP receptor.[2] While direct comparative data with other gepants is limited, the available information suggests that it is a promising candidate for further investigation in the context of migraine research. The experimental protocols provided in this guide offer a framework for conducting comparative studies to further elucidate the pharmacological profile of this compound relative to other CGRP antagonists. Researchers are encouraged to consult the primary literature for specific details of the experimental conditions used in the cited studies.
References
- 1. Investigation of the species selectivity of a nonpeptide CGRP receptor antagonist using a novel pharmacodynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubrogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity and structural determinants of peptide antagonists at the CGRP receptor of rat, L6 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.aston.ac.uk [research.aston.ac.uk]
Preclinical Showdown: A Comparative Guide to CGRP Receptor Antagonists HTL22562 and Ubrogepant
For researchers and drug development professionals, this guide provides a detailed comparison of the preclinical data available for two small molecule calcitonin gene-related peptide (CGRP) receptor antagonists: HTL22562 and ubrogepant (B612305). While both compounds target the same validated mechanism for migraine treatment, the publicly available preclinical data reveals a significant disparity in the depth of characterization, with extensive in vivo efficacy and pharmacokinetic data for ubrogepant and a more limited profile for this compound.
Mechanism of Action: Targeting the CGRP Pathway
Both this compound and ubrogepant are small molecule antagonists of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[3] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals. By blocking the CGRP receptor, both this compound and ubrogepant prevent the binding of CGRP and inhibit its downstream signaling, thereby alleviating migraine pain.[2][3]
The binding of CGRP to its receptor, a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), activates G-protein signaling, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade ultimately results in vasodilation and neurogenic inflammation. This compound and ubrogepant competitively antagonize this process.
Preclinical Efficacy: A Tale of Two Datasets
A significant challenge in directly comparing this compound and ubrogepant lies in the disparity of available preclinical efficacy data. While ubrogepant has been characterized in rodent models of migraine-like pain, similar in vivo data for this compound is not publicly available.
Ubrogepant: Demonstrated Efficacy in a Rat Model of Medication Overuse Headache
Ubrogepant has been evaluated in a "two-hit" priming model of medication overuse headache (MOH) in female Sprague-Dawley rats. This model is designed to mimic the latent sensitization to migraine triggers that can occur with overuse of acute migraine medications.
Experimental Protocol: Rat Model of Medication Overuse Headache
References
- 1. HTL-0022562 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. | BioWorld [bioworld.com]
- 3. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CGRP Receptor Antagonists: HTL22562 vs. Rimegepant
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics and mechanisms of action of two prominent calcitonin gene-related peptide (CGRP) receptor antagonists: HTL22562 and rimegepant (B610484). This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to support further research and development in the field of migraine therapeutics.
Introduction
Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine.[1] Its role in vasodilation and pain signal transmission has made the CGRP receptor a key target for the development of novel acute and preventive migraine treatments.[1][2] Small molecule CGRP receptor antagonists, known as 'gepants', represent a significant advancement in migraine therapy. This guide focuses on a comparative analysis of two such antagonists: this compound, a potent antagonist identified through structure-based drug design, and rimegepant, an FDA-approved oral antagonist for both acute and preventive treatment of migraine.[3][4]
Mechanism of Action
Both this compound and rimegepant are competitive antagonists of the CGRP receptor.[3][5] They exert their therapeutic effect by binding to the CGRP receptor and blocking the binding of the endogenous ligand, CGRP.[1] This inhibition prevents the downstream signaling cascade that leads to vasodilation and the sensation of pain associated with migraine attacks.[1] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[6] Molecular modeling studies of rimegepant have elucidated its binding interactions within a hydrophobic pocket of the CGRP receptor.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the binding of this compound and rimegepant to the CGRP receptor. Direct comparative studies providing kinetic parameters such as association rate (k_on_), dissociation rate (k_off_), and residence time for this compound are not publicly available at the time of this publication.
| Parameter | This compound | Rimegepant | Reference |
| Binding Affinity (K_i_) | Not publicly available | 0.027 nM | [7] |
| IC_50_ | Not publicly available | 0.14 nM | [7] |
| pIC_50_ (vs. CGRP at CGRP-R) | Not publicly available | 11.30 (in Xenopus laevis oocytes) | [8] |
| pIC_50_ (vs. CGRP at AMY_1_-R) | Not publicly available | 9.91 (in Xenopus laevis oocytes) | [8] |
| Association Rate (k_on_) | Not publicly available | Not publicly available | |
| Dissociation Rate (k_off_) | Not publicly available | Not publicly available | |
| Residence Time | Not publicly available | Not publicly available |
Experimental Protocols
The determination of binding affinity (K_i_) and IC_50_ values for CGRP receptor antagonists is typically performed using radioligand displacement assays. Below is a detailed methodology representative of such an experiment.
Radioligand Displacement Assay for CGRP Receptor Binding
Objective: To determine the binding affinity of a test compound (e.g., this compound or rimegepant) for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human CGRP receptor (CLR/RAMP1).
-
Radioligand: A high-affinity radiolabeled CGRP receptor ligand (e.g., [¹²⁵I]-CGRP).
-
Test Compound: this compound or rimegepant, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CGRP receptor antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: CGRP receptor-expressing cell membranes are thawed and resuspended in ice-cold assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its K_d_ value).
-
Serial dilutions of the test compound or vehicle (for total binding).
-
A saturating concentration of a non-radiolabeled antagonist (for non-specific binding).
-
The cell membrane preparation to initiate the binding reaction.
-
-
Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the test compound concentration.
-
The IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The K_i_ value is calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CGRP Signaling Pathway in Migraine and Point of Antagonist Intervention.
Caption: Experimental Workflow for a Radioligand Displacement Assay.
Conclusion
Rimegepant is a well-characterized CGRP receptor antagonist with established binding affinity values. This compound is described as a highly potent antagonist, suggesting a strong binding affinity for the CGRP receptor, though specific quantitative data is not yet widely available. The provided experimental protocol for a radioligand displacement assay offers a standard method for determining and comparing the binding kinetics of such compounds. Further studies directly comparing the binding kinetics, including association and dissociation rates, of this compound and rimegepant would be invaluable for a more complete understanding of their pharmacological profiles and potential clinical differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. To Probe the Binding Interactions between Two FDA Approved Migraine Drugs (Ubrogepant and Rimegepant) and Calcitonin-Gene Related Peptide Receptor (CGRPR) Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of CGRP Signaling by Rimegepant at Two Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Antagonism of CGRP Signaling by Rimegepant at Two Receptors [frontiersin.org]
Comparative Efficacy of HTL22562 and Other Gepants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational Calcitonin Gene-Related Peptide (CGRP) receptor antagonist HTL22562 with other approved gepants for the treatment of migraine. This document summarizes available data, details experimental methodologies, and visualizes key pathways and processes to support further research and development in this therapeutic area.
Overview of this compound and Comparator Gepants
This compound is a potent, subcutaneously administered small molecule CGRP receptor antagonist that was under development for the acute treatment of migraine.[1] It was designed using structure-based drug design with the intention of offering a non-oral treatment option, potentially mitigating the risk of liver toxicity associated with some earlier oral CGRP antagonists.[1][2] However, the clinical development of this compound was discontinued (B1498344) during Phase 1 trials.[3]
This guide compares the available information on this compound with the established efficacy and safety profiles of four approved gepants:
-
Ubrogepant (B612305) (Ubrelvy®): An oral gepant for the acute treatment of migraine.
-
Rimegepant (B610484) (Nurtec® ODT): An orally disintegrating tablet for both acute and preventive treatment of migraine.
-
Atogepant (B605675) (Qulipta®): An oral gepant for the preventive treatment of migraine.
-
Zavegepant (B3321351) (Zavzpret®): An intranasal gepant for the acute treatment of migraine.
Comparative Data
Due to the discontinuation of this compound in Phase 1, no clinical efficacy data is available. The following tables summarize the key efficacy and safety findings from the pivotal Phase 3 trials of the approved gepants.
Table 1: Efficacy of Gepants for the Acute Treatment of Migraine
| Drug (Trial) | Dose | Pain Freedom at 2 Hours | Freedom from Most Bothersome Symptom at 2 Hours |
| Ubrogepant (ACHIEVE I) [3][4] | 50 mg | 19.2% (vs. 11.8% placebo) | 38.6% (vs. 27.8% placebo) |
| 100 mg | 21.2% (vs. 11.8% placebo) | 37.7% (vs. 27.8% placebo) | |
| Rimegepant (Study 303) [5] | 75 mg ODT | 21.2% (vs. 10.9% placebo) | 35.1% (vs. 26.8% placebo) |
| Zavegepant (NCT04571060) [6] | 10 mg Nasal Spray | 24% (vs. 15% placebo) | 40% (vs. 31% placebo) |
Table 2: Efficacy of Gepants for the Preventive Treatment of Migraine
| Drug (Trial) | Dose | Change from Baseline in Mean Monthly Migraine Days (MMDs) |
| Rimegepant | 75 mg every other day | -4.3 days (vs. -3.5 days placebo) |
| Atogepant (ADVANCE) [7] | 10 mg once daily | -3.7 days (vs. -2.5 days placebo) |
| 30 mg once daily | -3.9 days (vs. -2.5 days placebo) | |
| 60 mg once daily | -4.2 days (vs. -2.5 days placebo) |
Table 3: Common Adverse Events of Approved Gepants (Incidence >2% and greater than placebo)
| Drug | Common Adverse Events |
| Ubrogepant | Nausea, somnolence, dry mouth |
| Rimegepant | Nausea |
| Atogepant | Constipation, nausea, fatigue |
| Zavegepant | Dysgeusia (altered taste), nasal discomfort, nausea |
Signaling Pathways and Experimental Workflows
CGRP Signaling Pathway in Migraine
The following diagram illustrates the role of CGRP in migraine pathophysiology and the mechanism of action of gepants.
Caption: CGRP signaling pathway in migraine and the antagonistic action of gepants.
Typical Clinical Trial Workflow for Acute Migraine Treatment
The diagram below outlines a typical workflow for a Phase 3 clinical trial evaluating an acute treatment for migraine.
Caption: A simplified workflow of a Phase 3 clinical trial for acute migraine therapies.
Experimental Protocols
The following are summaries of the methodologies used in the pivotal Phase 3 trials of the approved gepants.
Ubrogepant (ACHIEVE I Trial - NCT02828020)[8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults with a history of migraine (with or without aura) for at least one year, experiencing 2 to 8 moderate to severe migraine attacks per month.
-
Intervention: Participants were randomized (1:1:1) to receive ubrogepant 50 mg, ubrogepant 100 mg, or placebo to treat a single migraine attack of moderate to severe intensity.
-
Primary Endpoints:
-
Pain freedom at 2 hours post-dose (defined as a reduction of moderate or severe headache pain to no pain).
-
Absence of the most bothersome symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
-
-
Data Collection: Patient-reported outcomes were collected via an electronic diary.
Rimegepant (Study 303 - NCT03461757)[2]
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled safety and efficacy trial.
-
Participants: Adults with a history of migraine (with or without aura).
-
Intervention: Participants were randomized to receive rimegepant 75 mg orally disintegrating tablet (ODT) or a matching placebo to treat a single migraine attack of moderate to severe intensity.
-
Primary Endpoints:
-
Pain freedom at 2 hours post-dose.
-
Freedom from the most bothersome symptom at 2 hours post-dose.
-
-
Data Collection: Efficacy and safety data were captured using an electronic diary.
Atogepant (ADVANCE Trial - NCT03777059)[9]
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Adults with 4 to 14 migraine days per month.
-
Intervention: Participants were randomized (1:1:1:1) to receive atogepant 10 mg, 30 mg, 60 mg, or placebo once daily for 12 weeks.
-
Primary Endpoint: Change from baseline in the mean number of monthly migraine days over the 12-week treatment period.
-
Data Collection: Daily electronic diary entries to record headache information and acute medication use.
Zavegepant (NCT04571060)[1]
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.
-
Participants: Adults with a history of 2 to 8 moderate or severe monthly migraine attacks.
-
Intervention: Participants self-administered a single dose of zavegepant 10 mg nasal spray or a matching placebo to treat one migraine attack of moderate or severe pain intensity.
-
Primary Endpoints:
-
Pain freedom at 2 hours post-dose.
-
Freedom from the most bothersome symptom at 2 hours post-dose.
-
-
Data Collection: Outcomes were assessed via an electronic clinical outcome assessment (eCOA) handheld device.
Discussion and Future Directions
While this compound showed promise as a non-oral CGRP receptor antagonist, its discontinuation in Phase 1 development means that a direct efficacy comparison with approved gepants is not possible. The rationale for its discontinuation has not been publicly disclosed but could be due to a variety of factors including pharmacokinetic properties, safety signals, or strategic portfolio decisions by the developing companies.
The approved gepants—ubrogepant, rimegepant, atogepant, and zavegepant—have demonstrated statistically significant efficacy and acceptable safety profiles in large-scale clinical trials for the acute and/or preventive treatment of migraine. They represent a significant advancement in migraine therapeutics, offering a targeted mechanism of action.
Future research in the field of gepants may focus on:
-
Head-to-head comparative efficacy trials to better understand the relative performance of different gepants.
-
Long-term safety and tolerability studies to further establish the safety profile with chronic use.
-
Development of novel formulations and delivery systems to improve patient convenience and speed of onset.
-
Investigation of gepants in specific patient populations , such as those with cardiovascular comorbidities or those who have failed multiple other preventive treatments.
This guide provides a snapshot of the current landscape of gepant development. As new data emerges, a continual reassessment of the comparative efficacy and safety of these agents will be crucial for optimizing migraine treatment strategies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. neurology.org [neurology.org]
- 4. ACHIEVE I: Ubrogepant Meets Endpoints for Acute Migraine [medscape.com]
- 5. Zavegepant Nasal Spray Provides Safe and Effective Acute Treatment of Migraine - - Practical Neurology [practicalneurology.com]
- 6. neurology.org [neurology.org]
- 7. Safety, tolerability, and efficacy of zavegepant 10 mg nasal spray for the acute treatment of migraine in the USA: a phase 3, double-blind, randomised, placebo-controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selectivity: The Small Molecule HTL22562 Versus Monoclonal Antibodies in CGRP Antagonism
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a detailed comparison of the selectivity profile of HTL22562, a small molecule CGRP receptor antagonist, with that of monoclonal antibodies (mAbs) targeting the CGRP pathway. The following analysis is based on publicly available preclinical data.
The Calcitonin Gene-Related Peptide (CGRP) signaling pathway is a validated and critical target in the treatment of migraine. Two major classes of drugs have been developed to antagonize this pathway: small molecule CGRP receptor antagonists (gepants), such as this compound, and monoclonal antibodies that target either the CGRP ligand or its receptor. A key differentiator among these therapeutics is their selectivity, which dictates their potential for off-target effects and informs their overall safety profile.
Executive Summary of Selectivity Profiles
This compound demonstrates high selectivity for the CGRP receptor with minimal interaction with a wide range of other receptors, including those structurally related or involved in similar physiological pathways. Monoclonal antibodies, by their nature, are designed for high target specificity. However, the potential for cross-reactivity exists, and in the case of CGRP receptor-targeting mAbs, some interaction with related receptors has been observed. Ligand-targeting mAbs have shown high specificity for CGRP over other members of the calcitonin peptide family.
Quantitative Selectivity Data
The following tables summarize the available quantitative data on the selectivity of this compound and the CGRP-targeting monoclonal antibody, erenumab.
Table 1: Selectivity Profile of this compound Against a Panel of Receptors and Ion Channels
| Target | K i (nM) | Fold Selectivity vs. CGRP Receptor |
| CGRP Receptor | 0.2 | - |
| Adrenomedullin 1 (AM 1 ) Receptor | >10,000 | >50,000 |
| Adrenomedullin 2 (AM 2 ) Receptor | >10,000 | >50,000 |
| Amylin 1 (AMY 1 ) Receptor | >10,000 | >50,000 |
| Calcitonin (CT) Receptor | >10,000 | >50,000 |
| 5-HT 1A | >10,000 | >50,000 |
| 5-HT 2A | >10,000 | >50,000 |
| Adrenergic α 1A | >10,000 | >50,000 |
| Adrenergic β 1 | >10,000 | >50,000 |
| hERG | >30,000 | >150,000 |
| Data sourced from Bucknell, S. J., et al. (2020). Journal of Medicinal Chemistry. |
Table 2: Comparative Antagonist Potency of Erenumab at CGRP and Related Receptors
| Target | pIC 50 | Fold Selectivity vs. CGRP Receptor |
| CGRP Receptor | 7.61 | - |
| Amylin 1 (AMY 1 ) Receptor | 5.77 | ~70 |
| Calcitonin (CT) Receptor | No antagonism observed | High |
| Data sourced from Garelja, M. L., et al. (2023). British Journal of Pharmacology. |
Table 3: Specificity of Ligand-Targeting Monoclonal Antibodies
| Monoclonal Antibody | Target | Specificity Profile |
| Galcanezumab | CGRP Ligand | >10,000-fold selectivity versus related peptides adrenomedullin, amylin, calcitonin, and intermedin.[1] |
| Fremanezumab | CGRP Ligand | Potently and selectively binds to both isoforms (α and β) of CGRP, preventing binding to the CGRP receptor.[2] |
| Eptinezumab | CGRP Ligand | Selectively binds to α and β forms of human CGRP ligand.[3] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of this compound and CGRP-targeting monoclonal antibodies.
Caption: Mechanism of this compound action.
Caption: Mechanisms of CGRP-targeting mAbs.
Experimental Protocols
The assessment of selectivity for small molecules and monoclonal antibodies involves distinct experimental methodologies.
Selectivity Profiling of this compound (Small Molecule)
Objective: To determine the binding affinity of this compound to the human CGRP receptor and a panel of off-target receptors and ion channels.
Methodology: Radioligand Binding Assays
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human CGRP receptor) or off-target receptors are prepared from recombinant cell lines or native tissues. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, specific to the receptor being assayed.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [¹²⁵I]-CGRP) is used.
-
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
The reaction is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Separation of Bound and Free Radioligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.
Caption: Radioligand binding assay workflow.
Selectivity Profiling of Monoclonal Antibodies
Objective: To assess the potential for off-target binding and cross-reactivity of CGRP-targeting monoclonal antibodies.
Methodology: Tissue Cross-Reactivity (TCR) Studies
-
Tissue Selection: A comprehensive panel of normal human tissues (typically around 30-40 different tissues) is obtained, snap-frozen, and sectioned. Tissues from relevant animal species used in toxicology studies are also included.
-
Immunohistochemistry (IHC):
-
Tissue sections are incubated with the test monoclonal antibody at various concentrations.
-
A detection system, typically a labeled secondary antibody that recognizes the therapeutic mAb, is used to visualize binding.
-
Appropriate positive and negative controls are included to ensure the validity of the staining. Positive controls include tissues known to express the target antigen, while negative controls include an isotype-matched control antibody that does not bind to the target.
-
-
Microscopic Evaluation: A board-certified pathologist examines the stained tissue sections to identify the location and intensity of any binding.
-
Interpretation: The staining pattern is evaluated to determine if it is consistent with the known distribution of the target antigen (on-target binding) or if there is unexpected binding in other cell types or tissues (off-target binding).
Methodology: In Vitro Binding Assays
-
Target Panel: A panel of purified proteins, including proteins related to the target (e.g., other members of the calcitonin family for CGRP mAbs), is used.
-
Binding Assay: Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or SPR (Surface Plasmon Resonance) are employed to measure the binding of the monoclonal antibody to each protein in the panel.
-
Data Analysis: The binding affinity (e.g., K D ) of the mAb for each protein is determined. A significantly lower affinity for related proteins compared to the target indicates high specificity.
Caption: Tissue cross-reactivity workflow.
Discussion and Conclusion
The available data indicate that this compound is a highly selective CGRP receptor antagonist, with minimal to no activity at a broad range of other receptors, including the closely related amylin, adrenomedullin, and calcitonin receptors. This high degree of selectivity is a desirable characteristic for a small molecule therapeutic, as it minimizes the potential for off-target pharmacological effects.
Monoclonal antibodies are inherently designed for high specificity. The ligand-targeting antibodies galcanezumab, fremanezumab, and eptinezumab demonstrate high specificity for the CGRP peptide with negligible binding to other members of the calcitonin family. The CGRP receptor-targeting antibody, erenumab, also shows high selectivity for its target; however, some level of cross-reactivity with the AMY₁ receptor has been reported, albeit with a significantly lower potency.
References
Validating HTL22562 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of HTL22562, a calcitonin gene-related peptide (CGRP) receptor antagonist, in cells. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
This compound is a potent antagonist of the CGRP receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of migraine.[1] Validating the direct interaction of this compound with the CGRP receptor in a cellular context is essential to understanding its mechanism of action and advancing its development. This guide compares three primary methods for assessing target engagement: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and Radioligand Binding Assay. Additionally, a downstream functional assay, the cAMP assay, is described to correlate target binding with cellular response.
Comparison of Target Engagement Validation Methods
The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. The following table summarizes the key features of the discussed methodologies for validating this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay | Radioligand Binding Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Measurement of bioluminescence resonance energy transfer between a NanoLuc-tagged receptor and a fluorescent tracer. | Competitive binding of a radiolabeled ligand and an unlabeled test compound to the target receptor. |
| Cellular Context | Intact cells or cell lysates | Intact cells | Cell membranes or intact cells |
| Compound Labeling | Not required | Requires a fluorescently labeled tracer | Requires a radiolabeled ligand |
| Readout | Western blot, ELISA, or mass spectrometry | Luminescence and fluorescence detection | Scintillation counting |
| Key Parameters | Thermal shift (ΔTm), IC50 | IC50, Kd | Ki, IC50, Bmax |
| Throughput | Low to medium | High | Medium |
| Advantages | Label-free for the test compound, applicable to endogenous proteins. | Real-time measurement in live cells, high sensitivity. | Gold standard for affinity determination, well-established. |
| Disadvantages | Indirect measurement of binding, not all proteins show a thermal shift. | Requires genetic modification of the target protein and a specific fluorescent tracer. | Use of radioactivity, endpoint assay. |
Quantitative Data Summary
The following table presents representative quantitative data for various CGRP receptor antagonists, including alternatives to this compound, obtained using the described target engagement and functional assays. This data is compiled from multiple sources to provide a comparative overview.
| Compound | Assay Type | Target | Cell Line | Parameter | Value |
| This compound | Radioligand Binding | CGRP Receptor | - | - | Data not publicly available |
| Ubrogepant | Radioligand Binding | Human CGRP Receptor | SK-N-MC | Ki | 0.09 nM |
| Ubrogepant | cAMP Functional Assay | Human CGRP Receptor | SK-N-MC | IC50 | 0.36 nM |
| Rimegepant | Radioligand Binding | Human CGRP Receptor | - | Ki | 0.027 nM |
| Rimegepant | cAMP Functional Assay | Human CGRP Receptor | - | IC50 | 0.14 nM |
| Erenumab | Radioligand Binding | Human CGRP Receptor | - | Kd | ~0.1 nM |
| Erenumab | cAMP Functional Assay | Human CGRP Receptor | SK-N-MC | IC50 | 0.22 nM |
Experimental Protocols & Visualizations
Detailed methodologies for the key experiments are provided below, accompanied by diagrams generated using Graphviz to illustrate signaling pathways and experimental workflows.
CGRP Receptor Signaling Pathway
The CGRP receptor is a canonical Gs-coupled GPCR. Upon binding of its ligand, CGRP, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to the physiological effects of CGRP.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a label-free manner within a cellular environment. The principle relies on the increased thermal stability of a protein when a ligand is bound.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the CGRP receptor (e.g., SK-N-MC cells) to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CGRP receptor in each sample using a specific antibody via Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CGRP receptor as a function of temperature for both treated and untreated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It relies on energy transfer from a NanoLuciferase (NanoLuc)-tagged CGRP receptor to a cell-permeable fluorescent tracer that binds to the same receptor.
Experimental Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the CGRP receptor fused to NanoLuc luciferase (e.g., N-terminal tag).
-
Plate the transfected cells in a white, opaque 96- or 384-well plate and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
Add the fluorescent tracer at a predetermined optimal concentration to the cells, followed by the addition of the this compound dilutions.
-
Incubate the plate at 37°C for 2 hours to allow for compound entry and binding equilibrium.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to all wells.
-
Immediately measure the donor emission (NanoLuc, ~460 nm) and the acceptor emission (tracer, ~610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the receptor in living cells.
-
Radioligand Binding Assay
This classic pharmacological technique directly measures the binding of a ligand to its receptor. It is often considered the gold standard for determining the affinity of a drug for its target.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the CGRP receptor in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CGRP receptor ligand (e.g., [¹²⁵I]-CGRP), and varying concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of this compound for the CGRP receptor.
-
cAMP Functional Assay
This assay measures the downstream consequence of CGRP receptor activation or inhibition. As this compound is an antagonist, its engagement with the CGRP receptor is expected to block the CGRP-induced increase in intracellular cAMP.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the CGRP receptor in a suitable multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
-
Receptor Stimulation:
-
Stimulate the cells with a fixed concentration of CGRP (typically the EC80) to induce cAMP production.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of CGRP-stimulated cAMP production. This provides a functional measure of target engagement.
-
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For this compound, a CGRP receptor antagonist, a variety of robust methods are available to confirm its interaction with its intended target in a cellular context. The choice of assay will depend on the specific stage of research and the questions being addressed. A label-free method like CETSA can be invaluable for initial validation, while a high-throughput, live-cell assay such as NanoBRET is well-suited for detailed affinity and kinetic studies. The traditional radioligand binding assay remains a gold standard for precise affinity determination. Finally, downstream functional assays like the cAMP assay provide crucial evidence that target binding translates into a measurable biological response. By employing a combination of these methodologies, researchers can build a comprehensive understanding of this compound's mechanism of action and confidently advance its development as a potential therapeutic for migraine.
References
HTL22562: A Comparative Analysis of Cross-Reactivity with Related Receptors
For Researchers, Scientists, and Drug Development Professionals
HTL22562 is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, a key target in the treatment of migraine.[1] While its high affinity for the CGRP receptor is well-established, a comprehensive understanding of its potential interactions with other structurally and functionally related receptors is crucial for a complete pharmacological profile. This guide provides a comparative overview of the potential cross-reactivity of this compound with other members of the calcitonin receptor family, including the amylin (AMY), adrenomedullin (B612762) (AM), and calcitonin (CT) receptors.
Understanding the selectivity of a drug candidate like this compound is paramount in drug development to minimize off-target effects and ensure a favorable safety profile. The CGRP receptor belongs to a family of class B G-protein coupled receptors (GPCRs) that share structural homology and can exhibit overlapping ligand recognition.
Potential for Cross-Reactivity with Amylin, Adrenomedullin, and Calcitonin Receptors
The CGRP, amylin, adrenomedullin, and calcitonin receptors are all part of the same receptor family and share a unique structural feature: they are heterodimers composed of a primary receptor subunit—either the calcitonin receptor-like receptor (CLR) or the calcitonin receptor (CTR)—and one of three receptor activity-modifying proteins (RAMPs). This modular nature gives rise to a diversity of receptor subtypes with distinct ligand specificities.
-
CGRP Receptor: Composed of CLR and RAMP1.
-
Amylin Receptors (AMY1, AMY2, AMY3): Composed of CTR and RAMP1, RAMP2, or RAMP3, respectively.
-
Adrenomedullin Receptors (AM1, AM2): Composed of CLR and RAMP2 or RAMP3, respectively.
Given this shared architecture, ligands designed for one receptor may exhibit some degree of affinity for others. For instance, CGRP itself can show significant cross-reactivity at amylin and some adrenomedullin receptors. Consequently, small molecule antagonists developed against the CGRP receptor warrant careful evaluation for their activity at these related receptors.
Quantitative Comparison of Receptor Binding Affinity and Functional Activity
A thorough assessment of this compound's selectivity would involve determining its binding affinity (Ki) and functional activity (IC50 or EC50) at the CGRP receptor and comparing these values to those obtained for other related receptors.
Note: As of the latest available information, specific quantitative data on the cross-reactivity of this compound with amylin, adrenomedullin, and calcitonin receptors is not publicly available in the reviewed literature. The following table illustrates the ideal data required for a comprehensive comparison.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Antagonist Potency (IC50) | Fold Selectivity vs. CGRP Receptor |
| CGRP Receptor (CLR/RAMP1) | This compound | [Data Not Available] | [Data Not Available] | - |
| Amylin 1 Receptor (CTR/RAMP1) | This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Amylin 2 Receptor (CTR/RAMP2) | This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Amylin 3 Receptor (CTR/RAMP3) | This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Adrenomedullin 1 Receptor (CLR/RAMP2) | This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Adrenomedullin 2 Receptor (CLR/RAMP3) | This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Calcitonin Receptor (CTR) | This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Experimental Protocols
The determination of receptor binding affinity and functional activity is typically carried out using established in vitro pharmacological assays.
Radioligand Binding Assays
These assays directly measure the ability of a compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., CGRP, AMY1, AM1 receptors).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [125I]-CGRP) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the ability of a compound to inhibit the downstream signaling of a receptor in response to its natural agonist. For CGRP and related receptors, which are primarily Gs-coupled, this involves measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Generalized Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate media.
-
Agonist Stimulation: The cells are stimulated with a known agonist (e.g., CGRP) in the presence of varying concentrations of the test compound (this compound). A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Caption: Generalized workflow for a radioligand binding assay.
References
A Preclinical Benchmark: HTL22562 Versus First-Generation CGRP Antagonists
A Comparative Analysis of HTL22562 with Olcegepant (B1677202) and Telcagepant (B1682995) for Migraine Therapy
The advent of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has revolutionized the therapeutic landscape for migraine. This guide provides a detailed preclinical comparison of a novel CGRP antagonist, this compound, against the first-generation antagonists, olcegepant and telcagepant. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate an informed perspective on the evolving field of migraine therapeutics.
Mechanism of Action: Targeting the CGRP Pathway
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine, contributing to vasodilation and neurogenic inflammation.[1] CGRP receptor antagonists, also known as "gepants," function by competitively blocking the CGRP receptor, thereby preventing the downstream signaling cascade that leads to migraine symptoms. This compound, olcegepant, and telcagepant all share this fundamental mechanism of action.
Below is a diagram illustrating the CGRP signaling pathway and the site of action for these antagonists.
Quantitative Data Presentation
The following tables summarize the key preclinical data for this compound, olcegepant, and telcagepant, focusing on their in vitro potency.
Table 1: In Vitro Receptor Binding Affinity
This table presents the binding affinity of the antagonists to the human CGRP receptor, a critical measure of their direct interaction with the target. Affinity is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound | Binding Affinity (Ki) | Binding Affinity (IC50) | Species | Reference |
| This compound | Not explicitly stated | Not explicitly stated | Human | [1] |
| Olcegepant | 14.4 pM | 0.03 nM | Human | [2][3] |
| Telcagepant | 0.77 nM | Not explicitly stated | Human | [4][5] |
Table 2: In Vitro Functional Antagonism (cAMP Assay)
This table showcases the functional potency of the antagonists in a cell-based assay that measures the inhibition of CGRP-stimulated cyclic AMP (cAMP) production. The half-maximal inhibitory concentration (IC50) reflects the concentration of the antagonist required to inhibit the CGRP response by 50%.
| Compound | Functional Antagonism (IC50) | Cell Line | Reference |
| This compound | Not explicitly stated | Not explicitly stated | [1] |
| Olcegepant | 0.03 nM | Not explicitly stated | [2][3] |
| Telcagepant | 2.2 nM | HEK293 cells expressing human CGRP receptor | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize these CGRP antagonists.
Radioligand Binding Assay
This assay is a fundamental technique to determine the affinity of a drug for its receptor.[6]
-
Membrane Preparation : Cell membranes expressing the CGRP receptor are prepared from cultured cells (e.g., SK-N-MC or HEK293 cells) or tissues known to express the receptor.[4][7] The cells or tissues are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in a suitable buffer.[7]
-
Assay Setup : The assay is typically performed in a 96-well plate format.[7] Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled CGRP ligand (e.g., 125I-CGRP), and varying concentrations of the unlabeled antagonist (this compound, olcegepant, or telcagepant).[8]
-
Incubation : The plates are incubated to allow the binding of the radioligand and the antagonist to the CGRP receptors to reach equilibrium.[7]
-
Separation and Detection : The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.[9] The radioactivity retained on the filters is then measured using a scintillation counter.[7]
-
Data Analysis : The amount of bound radioligand is plotted against the concentration of the antagonist. The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
cAMP Functional Assay
This cell-based assay measures the ability of an antagonist to block the downstream signaling of the CGRP receptor, which is coupled to the production of cyclic AMP (cAMP).
-
Cell Culture : A cell line that endogenously expresses the CGRP receptor (like SK-N-MC cells) or a cell line engineered to express the recombinant human CGRP receptor (like HEK293 cells) is used.[4][5]
-
Assay Procedure : The cells are plated in a multi-well format and pre-incubated with varying concentrations of the CGRP antagonist.[10]
-
Stimulation : Following pre-incubation, the cells are stimulated with a fixed concentration of CGRP to induce cAMP production.[10]
-
cAMP Measurement : The intracellular cAMP levels are then measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen).[11][12]
-
Data Analysis : A dose-response curve is generated by plotting the cAMP levels against the antagonist concentration. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the CGRP-induced cAMP response, is calculated.[4]
Experimental Workflow
The preclinical evaluation of a novel CGRP antagonist like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy models.
References
- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACS Chemical Neuroscience Molecule Spotlight on Telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
HTL22562 in CGRP Studies: A Comparison Guide for Researchers
An Objective Analysis of HTL22562 as a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist and its Comparison with Alternative Controls in CGRP Research.
This guide provides a comprehensive comparison of this compound with other compounds used in Calcitonin Gene-Related Peptide (CGRP) studies. While the initial query positioned this compound as a negative control, it is crucial to clarify that this compound is, in fact, a potent CGRP receptor antagonist.[1][2][3] In experimental settings, it serves as a tool to specifically block CGRP signaling, making it a positive control for antagonism, rather than a negative control. This guide will objectively compare its performance with other CGRP antagonists and discuss appropriate negative controls for robust experimental design.
Understanding the Role of Controls in CGRP Research
In CGRP studies, it is essential to differentiate between positive and negative controls to ensure the validity of experimental results.
-
Positive Controls (Antagonists): These are molecules expected to produce a specific, measurable effect, i.e., the inhibition of CGRP activity. Potent CGRP receptor antagonists like this compound fall into this category. They are used to confirm that the observed biological response is indeed mediated by the CGRP receptor.
-
Negative Controls: These are substances that are not expected to have any specific effect on the CGRP pathway. They are used to establish a baseline and to account for non-specific effects of the experimental procedure or vehicle. Examples include the vehicle in which a drug is dissolved (e.g., ethanol) or an inert peptide.[4][5]
Comparative Analysis of this compound and Other CGRP Antagonists
This compound is a highly potent and selective small molecule CGRP receptor antagonist.[2] Its utility in research stems from its ability to effectively block the CGRP receptor, thereby inhibiting downstream signaling. The following table compares this compound with other commonly used CGRP antagonists.
| Feature | This compound | Olcegepant (BIBN4096) | CGRP (8-37) | Monoclonal Antibodies (e.g., Erenumab) |
| Type | Small Molecule | Small Molecule | Peptide | Monoclonal Antibody |
| Target | CGRP Receptor[2][3] | CGRP Receptor[6] | CGRP Receptor[7] | CGRP Receptor or Ligand[8][9] |
| Potency | High[2] | High | Moderate | High |
| Selectivity | High[2] | High | Moderate | High |
| Administration | Suitable for various routes (e.g., subcutaneous)[2] | Intravenous | In vitro / In vivo injection | Subcutaneous/Intravenous injection[8] |
| Key Research Use | Acute in vitro and in vivo blockade of CGRP receptor | Preclinical and clinical studies of CGRP antagonism[10] | In vitro characterization of CGRP receptor function | Long-term in vivo studies of CGRP pathway blockade |
Experimental Protocols: Methodologies for Evaluating CGRP Antagonism
Detailed experimental design is crucial for obtaining reliable data. Below are representative protocols for in vitro and in vivo assays to assess the efficacy of CGRP antagonists like this compound.
1. In Vitro cAMP Accumulation Assay
This assay measures the ability of an antagonist to block CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the CGRP receptor.
-
Cell Culture: Use a cell line endogenously expressing the CGRP receptor (e.g., SK-N-MC cells) or cells transfected to express the receptor components (CLR and RAMP1).[11]
-
Assay Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) or a vehicle control for a specified time.
-
Stimulate the cells with a fixed concentration of CGRP.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).
-
-
Data Analysis: Plot the CGRP-induced cAMP levels against the antagonist concentration to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the CGRP response.
2. In Vivo Model of CGRP-Mediated Vasodilation
This model assesses the ability of an antagonist to block the vasodilatory effects of CGRP in vivo.
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Experimental Procedure:
-
Administer the CGRP antagonist (e.g., this compound) or a vehicle control to the animals via an appropriate route (e.g., subcutaneous injection).
-
After a pre-determined time, induce vasodilation by administering CGRP or a CGRP-releasing agent like capsaicin.[4]
-
Measure changes in blood flow in a specific area (e.g., the ear skin) using techniques like Laser Doppler imaging.[4]
-
-
Data Analysis: Compare the change in blood flow in the antagonist-treated group to the vehicle-treated group to determine the extent of inhibition.
Visualizing CGRP Signaling and Experimental Workflows
CGRP Signaling Pathway
The following diagram illustrates the canonical CGRP signaling pathway and the point of intervention for receptor antagonists.
Caption: CGRP binds to its receptor, activating a Gs protein-coupled signaling cascade.
Experimental Workflow for In Vitro Antagonist Screening
This diagram outlines the steps involved in a typical in vitro screening assay to evaluate CGRP antagonists.
Caption: Workflow for assessing CGRP antagonist activity in a cell-based assay.
Conclusion
This compound is a valuable research tool for investigating the CGRP pathway due to its high potency and selectivity as a CGRP receptor antagonist. When designing experiments, it is critical to use this compound as a positive control for receptor blockade. For a comprehensive and well-controlled study, it should be compared against a true negative control, such as the vehicle, and potentially other known CGRP antagonists to benchmark its activity. This guide provides the foundational information for researchers to effectively incorporate this compound and appropriate controls into their CGRP studies.
References
- 1. drughunter.com [drughunter.com]
- 2. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 5. Detection of calcitonin gene-related peptide based on increased antigen-driven interaction with antibody variable regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CGRP receptor antagonists: design and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. No central action of CGRP antagonising drugs in the GTN mouse model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - DataSheet1_Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo.docx - Frontiers - Figshare [frontiersin.figshare.com]
Safety Operating Guide
Navigating the Disposal of HTL22562: A Procedural Guide for Laboratory Professionals
Core Safety and Handling Protocols
Prior to disposal, it is imperative to handle HTL22562 with the appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling chemical compounds in a laboratory setting should be strictly followed. This includes the use of personal protective equipment (PPE) and adherence to standard operating procedures for chemical handling.
| Precautionary Measure | Recommended Action | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | To prevent skin and eye contact with the compound. |
| Ventilation | Handle the compound in a well-ventilated area or under a chemical fume hood. | To minimize the risk of inhalation. |
| Spill Management | Have a spill kit readily available. In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste. | To safely contain and manage accidental releases. |
| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3][4] | To maintain compound stability and prevent hazardous reactions. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a process of waste characterization, segregation, and selection of the appropriate disposal pathway, always in compliance with local, state, and federal regulations.
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Since this compound is not a listed hazardous waste, an evaluation for these characteristics is necessary. Consultation with your institution's Environmental Health & Safety (EHS) department is highly recommended to make this determination.
Step 2: Waste Segregation
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste should not be mixed with other waste streams, such as biological or radioactive waste, unless explicitly permitted by your institution's protocols.
Step 3: Primary Disposal Options
The most environmentally sound method for disposing of pharmaceutical waste is through a licensed hazardous waste disposal vendor.
-
For Non-Hazardous Pharmaceutical Waste:
-
Pharmaceutical Take-Back Programs or Reverse Distributors: This is the preferred option. These programs ensure that the compound is disposed of properly, typically through incineration.
-
On-Site Management (as a last resort): If a take-back program is not available, the deactivation and denaturing of the compound may be considered, but only in strict accordance with local regulations. This involves mixing the this compound with an undesirable substance like cat litter or coffee grounds, placing it in a sealed container, and disposing of it in the trash.[5]
-
-
For Hazardous Pharmaceutical Waste:
-
Licensed Hazardous Waste Contractor: The waste must be collected by a licensed contractor for disposal at a designated hazardous waste facility. Ensure the waste is properly packaged and labeled according to Department of Transportation (DOT) regulations.
-
Step 4: Container Management and Labeling
All waste containers must be in good condition, compatible with the chemical, and securely sealed. The container must be clearly labeled as hazardous waste, with the full chemical name (N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1][4]oxazine]-1-carboxamide) and the words "Hazardous Waste."[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fda.gov [fda.gov]
Essential Safety and Handling Guidelines for HTL22562
FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.
This document provides essential guidance for the safe handling, storage, and disposal of HTL22562, a calcitonin gene-related peptide (CGRP) receptor antagonist intended for acute migraine research.[1][2] Given that this compound has not been fully validated for medical applications, it is crucial to handle it with the utmost care, adhering to stringent laboratory safety protocols.[1]
Hazard Identification and Precautionary Measures
As the toxicological properties of this compound have not been thoroughly investigated, it should be treated as a potentially hazardous substance. General precautionary statements for handling chemical compounds of unknown toxicity should be strictly followed.
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Use personal protective equipment as required.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
In case of inadequate ventilation, wear respiratory protection.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Ground/bond container and receiving equipment.
-
Use explosion-proof electrical/ventilating/lighting equipment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.[3] The use of PPE is the final barrier to exposure after all other control measures have been implemented.[3]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear compatible, disposable gloves (e.g., nitrile) to prevent skin exposure.[4] Thicker gloves generally offer better protection.[3] Double gloving is recommended.[3] Remove and dispose of the outer glove inside a biological safety cabinet (BSC) or fume hood.[3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Face shield | Offers a full range of protection against splashes to the face and eyes and should be used in conjunction with goggles.[3] | |
| Body Protection | Laboratory coat or gown | A disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs is recommended to protect the skin and clothing.[5] |
| Respiratory Protection | NIOSH-approved respirator | In case of inadequate ventilation or when handling powders, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4] |
| Footwear | Closed-toe shoes | Should be worn at all times in the laboratory. |
| Additional Protection | Hair and shoe covers | Recommended to prevent the spread of contamination, especially in cleanrooms or when working in a BSC.[3] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from direct sunlight.
-
Store locked up.
-
Follow the storage conditions recommended on the Certificate of Analysis.[1]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with federal, state, and local regulations.
-
Waste Categorization: Contact your institution's Environmental Health and Safety (EHS) office to determine if this compound is considered hazardous waste under RCRA guidelines.[7]
-
Containerization:
-
Dispose of unused or waste this compound in a designated, labeled hazardous waste container.
-
Items contaminated with the compound, such as gloves, gowns, and disposable labware, should be considered trace waste and disposed of in a dedicated NIOSH hazardous drug waste container.[8]
-
-
Disposal Route:
-
Arrange for disposal through an approved waste disposal plant.
-
Do not dispose of down the drain or in the regular trash.
-
For investigational drugs, follow institutional procedures for the destruction of used and unused medications, which may involve incineration through a licensed vendor.[7]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. biosynth.com [biosynth.com]
- 5. ashp.org [ashp.org]
- 6. gerpac.eu [gerpac.eu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. ph.health.mil [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
